Regelidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHQEJWMYSZEP-IMIUDZSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Regelidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regelidine, a sesquiterpenoid pyridine alkaloid isolated from the stems of Tripterygium regelii, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antiproliferative action. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its effects on cellular proliferation and inflammatory signaling pathways. While research is ongoing, this document provides a comprehensive overview of the existing data, experimental methodologies, and putative signaling cascades involved in the therapeutic potential of this compound.
Introduction
This compound is a natural product belonging to the diverse family of sesquiterpene pyridine alkaloids.[1] These compounds, derived from plants of the Tripterygium genus, have a long history in traditional medicine and have been the subject of significant scientific investigation for their potent immunosuppressive, anti-inflammatory, and anti-cancer properties. This guide will delve into the specific molecular mechanisms that underpin the observed biological effects of this compound, with a focus on data relevant to researchers and professionals in drug development.
Antiproliferative and Anti-inflammatory Activities
This compound and its analogs have shown inhibitory effects on the proliferation of specific cell types, particularly those involved in inflammatory diseases such as rheumatoid arthritis.
Quantitative Data on Bioactivity
The antiproliferative and anti-inflammatory activities of this compound and related compounds from Tripterygium regelii have been quantified in various in vitro assays. The available data is summarized in the table below for comparative analysis.
| Compound | Cell Line | Assay | Concentration | Effect | IC50 Value |
| Dimacroregeline B | MH7A (Human Rheumatoid Arthritis Synovial Fibroblast) | Proliferation Assay | 20 µM | Inhibition of proliferation | Not Reported |
| Triptregeline C | A549T (Taxol-resistant human lung carcinoma) | Cytotoxicity Assay | Not applicable | Weak cytotoxic effect | 29.4 - 54.4 µM |
| Triptregeline H | A549T (Taxol-resistant human lung carcinoma) | Cytotoxicity Assay | Not applicable | Weak cytotoxic effect | 29.4 - 54.4 µM |
Note: Dimacroregeline B is a dimacrolide sesquiterpene pyridine alkaloid also isolated from Tripterygium regelii and is structurally related to this compound.[1][2]
Mechanism of Action: Signaling Pathways
While the direct molecular targets of this compound are yet to be fully elucidated, the anti-inflammatory and antiproliferative effects of compounds from the Tripterygium genus are often attributed to the modulation of key signaling pathways. The primary putative pathway for this compound's action is the inhibition of the NF-κB signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, cell proliferation, and survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. Although direct evidence for this compound is still emerging, related compounds from Tripterygium species have been shown to inhibit NF-κB activation. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for assays relevant to the study of this compound's mechanism of action, based on standard laboratory practices.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate MH7A cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or Dimacroregeline B) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
NF-κB Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.
Caption: Generalized experimental workflows for key in vitro assays.
Conclusion and Future Directions
This compound, a sesquiterpenoid pyridine alkaloid from Tripterygium regelii, demonstrates promising antiproliferative and anti-inflammatory activities. Current evidence suggests that its mechanism of action likely involves the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. However, further research is imperative to definitively identify the direct molecular targets of this compound and to fully delineate the downstream signaling cascades it affects. Future studies should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of this compound.
-
Quantitative Pharmacological Profiling: Determining the IC50 and Ki values of this compound in a broader range of cell lines and against specific molecular targets.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.
A comprehensive understanding of this compound's mechanism of action will be instrumental in its potential development as a novel therapeutic agent.
References
Unveiling the Bioactive Potential of Tripterygium regelii: A Technical Overview
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological activity of a compound referred to as "Regelidine." Its existence as a distinct, studied molecule with characterized pharmacological effects could not be verified. Therefore, this technical guide will focus on the well-documented biological activities of extracts and other identified bioactive compounds from its source, the plant Tripterygium regelii, and the closely related, extensively studied Tripterygium wilfordii. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant genus.
Introduction to Tripterygium regelii
Tripterygium regelii is a medicinal plant native to Korea and Japan that has been utilized in traditional medicine for its purported anti-inflammatory and anti-cancer properties.[1] The genus Tripterygium is known to be a rich source of a wide array of bioactive natural products, with over 300 compounds identified, including diterpenoids, triterpenoids, sesquiterpenes, and alkaloids.[2] Among these, triptolide and celastrol are two of the most extensively studied compounds, primarily from the more widely researched Tripterygium wilfordii, and are considered to be major contributors to the plant's pharmacological effects.[2][3] Research into Tripterygium extracts and their constituents has revealed significant potential in treating autoimmune diseases, inflammation, and cancer.[2][4]
Key Biological Activities of Tripterygium regelii and its Congeners
The bioactive compounds found in Tripterygium species exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include their anti-inflammatory, immunosuppressive, anti-cancer, and antioxidant effects.
Anti-inflammatory and Immunosuppressive Activity
Extracts from the Tripterygium genus are well-known for their potent anti-inflammatory and immunosuppressive properties, which are largely attributed to compounds like triptolide.[2] These effects are the basis for their traditional and modern use in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus.[2][4] Diterpene quinoids, including triptoquinones A-F isolated from T. regelii, have also been reported to possess anti-inflammatory activities.[1]
Anti-Cancer Activity
Numerous compounds isolated from Tripterygium species have demonstrated significant anti-cancer properties. Triptolide, for instance, exhibits anti-leukemic activity and modulates various signaling pathways involved in cancer cell proliferation, invasion, and angiogenesis.[3] Sesquiterpenes such as triptofordin F-2, triptogelin A-1, and triptogelin C-1 from T. regelii have also shown anticancer activities.[1] Furthermore, diterpene-quinones like triptoquinone A and B have been shown to inhibit the growth of P-388 leukemia cells in vitro.[1]
Antioxidant and Neuroprotective Effects
A study on an extract of Tripterygium regelii (TRE) highlighted its considerable antioxidant and neuroprotective capabilities. The extract was found to possess significant amounts of phenolics and flavonoids and demonstrated potent radical scavenging activity.[1] This antioxidant activity is believed to underlie its protective effects against hydrogen peroxide-induced injury in human dopaminergic cells (SH-SY5Y), suggesting a potential therapeutic avenue for neurodegenerative diseases.[1]
Regulation of Lipid Metabolism
A methanol extract of Tripterygium regelii leaves (TR-LM) has been shown to reduce intracellular levels of triacylglycerol (TG) and cholesterol in HepG2 cells.[5] This effect is achieved through the downregulation of key lipogenic genes, including SREBP-1 and SREBP2, and their target enzymes.[5] These findings suggest that T. regelii extracts could be beneficial in managing hyperlipidemia and related metabolic disorders.[5]
Quantitative Data on Biological Activity
The following table summarizes the quantitative data available from a study on the antioxidant activity of a Tripterygium regelii extract (TRE).[1]
| Parameter | Test Substance | Result (IC50 or Capacity) |
| Reducing Power | TRE | 52.51 ± 0.21 µg |
| Reducing Power | Quercetin (Positive Control) | 43.21 ± 0.96 µg |
| Reducing Power | Vitamin C (Positive Control) | 24.00 ± 0.32 µg |
| DPPH Radical Scavenging Activity | TRE | 47.83 µg |
| H2O2 Scavenging Capacity | TRE | 57.68 ± 3.61 µM × µg-1 min-1 |
Experimental Protocols
Preparation of Tripterygium regelii Extract (TRE) for Antioxidant and Neuroprotective Studies
The dried aerial parts of Tripterygium regelii were ground into a fine powder and extracted with 80% methanol at room temperature for 48 hours. The extract was then filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator. The resulting dried extract was stored at -20°C until use. For cell culture experiments, the dried extract was dissolved in dimethyl sulfoxide (DMSO).
DPPH Radical Scavenging Assay
The free radical scavenging activity of the TRE was measured using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. A 0.1 mM solution of DPPH in methanol was prepared. An aliquot of the TRE at various concentrations was added to the DPPH solution. The mixture was shaken and allowed to stand at room temperature for 30 minutes in the dark. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated as: [(A0 - A1) / A0] × 100, where A0 is the absorbance of the control (DPPH solution without extract) and A1 is the absorbance of the sample.
Cell-Based Assay for Lipid Metabolism in HepG2 Cells
Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce lipogenesis, the cells were treated with a high concentration of glucose. The cells were then treated with the methanol extract of T. regelii leaves (TR-LM) at various concentrations. After the treatment period, the intracellular lipid content was measured. The expression of lipogenic genes such as SREBP-1, SREBP2, and their target enzymes was analyzed using quantitative real-time PCR (qRT-PCR) and Western blotting.
Signaling Pathways and Experimental Workflows
SREBP-Mediated Regulation of Lipid Metabolism by T. regelii Extract
The methanol extract of T. regelii leaves has been shown to downregulate the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in the synthesis of cholesterol and fatty acids. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of T. regelii extract in regulating lipid metabolism.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram outlines the general workflow used to evaluate the neuroprotective effects of the Tripterygium regelii extract against oxidative stress in a neuronal cell line.
Caption: Workflow for evaluating the neuroprotective effects of T. regelii extract.
Conclusion and Future Directions
While the specific biological activity of "this compound" remains uncharacterized, the plant from which it is reportedly isolated, Tripterygium regelii, along with the broader Tripterygium genus, represents a significant source of potent bioactive compounds. The documented anti-inflammatory, immunosuppressive, anti-cancer, antioxidant, and metabolic regulatory effects of its extracts and identified constituents warrant further investigation. Future research should focus on the isolation and detailed pharmacological characterization of individual compounds from Tripterygium regelii to identify novel therapeutic leads. Elucidating the precise mechanisms of action and signaling pathways modulated by these compounds will be crucial for their potential development into clinically useful agents. Furthermore, comprehensive toxicological studies are essential, given the known toxicity associated with some Tripterygium-derived compounds like triptolide.
References
- 1. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Research progress on chemical constituents and quality control of Tripterygium wilfordii preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripterygium regelii decreases the biosynthesis of triacylglycerol and cholesterol in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Regelidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regelidine, a naturally occurring sesquiterpene alkaloid, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available quantitative data, outlines experimental protocols for its isolation, and proposes a potential mechanism of action based on current understanding of its chemical class.
Introduction
This compound is a member of the dihydro-β-agarofuran sesquiterpenoid class of natural products. These compounds are predominantly found in plants of the Celastraceae family and are known for their complex chemical structures and diverse biological activities. This compound itself is a nicotinoyl sesquiterpene alkaloid, indicating a structural combination of a sesquiterpene core and a nicotinoyl moiety.[1] This unique structure contributes to its potential pharmacological properties.
Discovery and Origin
This compound was first isolated from the roots and stems of Tripterygium regelii, a plant species distributed in Northeast Asia, including parts of China, Korea, and Japan.[2] The initial structural elucidation of this compound was reported in 1987 in the Chemical & Pharmaceutical Bulletin. This seminal work described it as a novel 6-nicotinoyl dihydroagarofuran sesquiterpene alkaloid. The structure was determined using 1H- and 13C-NMR spectrometry and confirmed by X-ray crystallography, with its absolute configuration established through the anomalous dispersion method.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₃₇NO₈ | [3] |
| Molecular Weight | 599.7 g/mol | [3] |
| CAS Number | 114542-54-0 | [3] |
| PubChem CID | 13968328 | [1] |
| Chemical Family | Alkaloids; Sesquiterpenoids | [3] |
Biological Activities of Dihydro-β-agarofuran Sesquiterpenoids
While specific quantitative biological data for this compound remains limited in publicly accessible literature, the broader class of dihydro-β-agarofuran sesquiterpenoids, to which this compound belongs, has been reported to exhibit a range of biological activities. These include cytotoxic, anti-inflammatory, and neuroprotective effects.
Cytotoxic Activity
Numerous dihydro-β-agarofuran sesquiterpenoids isolated from Tripterygium species have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound, dimacroregeline B, also isolated from Tripterygium regelii, has been shown to inhibit the proliferation of human rheumatoid arthritis synovial fibroblast (MH7A) cells at a concentration of 20 μM.[2][4][5]
Anti-Inflammatory Activity
The anti-inflammatory properties of dihydro-β-agarofuran sesquiterpenoids are a significant area of research. These compounds are believed to exert their effects through the modulation of key inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory drugs.[6][7][8][9][10] While not directly demonstrated for this compound, it is plausible that it may also interact with this pathway.
Neuroprotective Effects
Several dihydro-β-agarofuran sesquiterpenes have been investigated for their neuroprotective potential.[11][12][13][14] Studies on extracts from Tripterygium regelii have indicated protective effects against hydrogen peroxide-induced injury in human dopaminergic cells (SH-SY5Y), suggesting antioxidant and neuroprotective actions that could be relevant in the context of neurodegenerative diseases.[15]
Experimental Protocols
General Isolation Protocol for Dihydro-β-agarofuran Sesquiterpenoids from Tripterygium regelii
The following is a generalized protocol for the isolation of dihydro-β-agarofuran sesquiterpenoids from the stems of Tripterygium regelii, based on published methods for related compounds.[4]
-
Extraction:
-
Air-dried and powdered stems of T. regelii are extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
-
Chromatography:
-
The ethyl acetate fraction, which typically contains the sesquiterpenoids, is subjected to column chromatography on silica gel.
-
A gradient elution system, for example, with a mixture of petroleum ether and acetone, is used to separate the components into different fractions.
-
-
Purification:
-
Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the isolated compounds is determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
-
Potential Signaling Pathway
Based on the known anti-inflammatory activity of related dihydro-β-agarofuran sesquiterpenoids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammation.
Hypothesized NF-κB Inhibition by this compound.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly substituted, and stereochemically rich structure of this compound presents a significant challenge for synthetic chemists. Future research may focus on developing a synthetic route to enable the production of this compound and its analogs for further biological evaluation.
Conclusion
This compound is a structurally intriguing natural product with potential for further investigation as a lead compound in drug discovery. Its origin from Tripterygium regelii, a plant with a history in traditional medicine, underscores the importance of natural sources for novel therapeutic agents. While the full biological profile of this compound is yet to be elucidated, the known activities of related dihydro-β-agarofuran sesquiterpenoids provide a strong rationale for continued research into its cytotoxic, anti-inflammatory, and neuroprotective properties. The development of a total synthesis would be a significant milestone, facilitating more extensive biological studies and the exploration of its therapeutic potential.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Dimacrolide Sesquiterpene Pyridine Alkaloids from the Stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimacrolide Sesquiterpene Pyridine Alkaloids from the Stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Neuroprotective Dihydroagarofuran Sesquiterpene Derivatives from the Leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regelidine, a complex sesquiterpenoid alkaloid isolated from Tripterygium regelii, presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and known biological activities. While experimental data on its pharmacokinetics and pharmacodynamics remain limited, this document consolidates the available information and outlines established experimental protocols relevant to its potential therapeutic applications. Particular focus is given to its potential anti-inflammatory and anti-proliferative effects, with an exploration of associated signaling pathways.
Introduction
This compound is a naturally occurring compound belonging to the dihydro-β-agarofuran class of sesquiterpenoid alkaloids.[1] It is isolated from the stems and roots of Tripterygium regelii, a plant used in traditional medicine.[2][3] The intricate structure of this compound, featuring a highly oxygenated tricyclic core, has attracted interest for its potential biological activities. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a dihydro-β-agarofuran sesquiterpenoid core, esterified with two benzoyloxy groups and a pyridine-3-carboxylate moiety. Its systematic IUPAC name is [(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.0¹,⁶]dodecan-12-yl] pyridine-3-carboxylate.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114542-54-0 | [4] |
| Molecular Formula | C₃₅H₃₇NO₈ | [4] |
| Molecular Weight | 599.7 g/mol | [4] |
| Appearance | Powder | [3] |
| Purity | >98% (HPLC) | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Conditions | Room temperature for solid. Stock solutions: -80°C (6 months), -20°C (1 month, protect from light). | [5] |
Biological Activities and Pharmacodynamics
The biological activities of this compound are not yet extensively characterized. However, studies on related compounds from Tripterygium species suggest potential anti-inflammatory and anti-proliferative effects.
Anti-proliferative Activity
Several sesquiterpene pyridine alkaloids isolated from Tripterygium regelii have demonstrated anti-proliferative effects against the human rheumatoid arthritis synovial fibroblast cell line (MH7A). While specific IC₅₀ values for this compound are not reported in the available literature, related macrocyclic sesquiterpene pyridine alkaloids have shown to reduce the viability of MH7A cells at a concentration of 20 μM. This suggests that this compound may possess similar cytostatic or cytotoxic properties against these cells, which play a key role in the pathogenesis of rheumatoid arthritis.
Potential Mechanism of Action: Signaling Pathway Modulation
The precise molecular targets and signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally similar compounds from the same plant family, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Some sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to inhibit the NF-κB pathway with IC₅₀ values in the micromolar range.
-
MAPK Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of rheumatoid arthritis, the p38 MAPK pathway, in particular, is a key mediator of inflammatory cytokine production in synovial fibroblasts.
Further research is required to definitively identify the signaling pathways directly affected by this compound.
Pharmacokinetics (ADME)
There is currently no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, general pharmacokinetic properties can be inferred from its chemical structure and the known behavior of similar natural products.
Table 2: Predicted ADME Properties of this compound (In Silico)
| ADME Parameter | Predicted Property/Consideration |
| Absorption | The large molecular weight and multiple ester groups may limit oral bioavailability. Permeability is likely to be a key factor. |
| Distribution | High lipophilicity, as suggested by its solubility profile, may lead to extensive tissue distribution. Plasma protein binding is expected to be significant. |
| Metabolism | The ester linkages are susceptible to hydrolysis by esterases in the plasma and liver. Cytochrome P450 enzymes are likely to be involved in the metabolism of the core sesquiterpenoid and pyridine moieties. |
| Excretion | Metabolites are likely to be excreted renally and/or via the biliary route. |
These are predictions and require experimental verification.
Toxicology
No specific toxicology studies on this compound have been reported in the public domain. As with any novel compound, a comprehensive toxicological evaluation is necessary to determine its safety profile.
Table 3: Recommended In Vitro and In Vivo Toxicology Studies for this compound
| Study Type | Purpose |
| In Vitro | |
| Ames Test (Bacterial Reverse Mutation Assay) | To assess mutagenic potential. |
| hERG Assay | To evaluate the potential for cardiac QT interval prolongation. |
| Cytochrome P450 Inhibition Assay | To determine the potential for drug-drug interactions. |
| In Vivo | |
| Acute Toxicity (e.g., in mice) | To determine the LD₅₀ and identify signs of acute toxicity. |
| Subchronic Toxicity (e.g., 28-day study in rats) | To evaluate the effects of repeated dosing on various organs and establish a No-Observed-Adverse-Effect Level (NOAEL). |
Synthesis
The total synthesis of the core dihydro-β-agarofuran scaffold has been a subject of interest in synthetic organic chemistry. These syntheses often involve complex, multi-step sequences to construct the tricyclic ring system with the correct stereochemistry. However, a specific and complete total synthesis of this compound, including the installation of the ester side chains, has not been detailed in the available literature. The synthesis would likely involve the late-stage esterification of a highly functionalized dihydro-β-agarofuran intermediate.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the reported activities of related compounds, the following standard assays would be appropriate for its characterization.
Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay is used to assess the effect of this compound on the viability and proliferation of cells, such as the MH7A cell line.
-
Cell Seeding: Plate MH7A cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
NF-κB Reporter Assay
This assay is used to determine if this compound inhibits the NF-κB signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or MH7A) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the stimulated control.
Western Blot for MAPK Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Treatment: Treat cells (e.g., MH7A) with this compound for various times and at different concentrations, followed by stimulation with an appropriate agonist (e.g., TNF-α).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of MAPK proteins.
Conclusion
This compound is a structurally complex natural product with potential therapeutic applications, particularly in the area of inflammatory diseases like rheumatoid arthritis. While preliminary data from related compounds are promising, a significant amount of research is still required to fully elucidate its pharmacological profile. This technical guide serves as a foundational resource to guide future in-depth studies into the physicochemical properties, pharmacokinetics, pharmacodynamics, and safety of this compound. The experimental protocols and hypothesized mechanisms of action outlined herein provide a roadmap for the systematic evaluation of this intriguing molecule.
References
Regelidine: An Obscure Natural Compound with Undetermined Therapeutic Potential
Despite interest in its origins from the medicinal plant Tripterygium regelii, a comprehensive understanding of the natural product Regelidine, including its mechanism of action and potential therapeutic targets, remains elusive. A thorough review of available scientific literature reveals a significant lack of data, precluding the development of an in-depth technical guide for researchers and drug development professionals at this time.
This compound is identified as a dihydro-β-agarofuran sesquiterpene polyester isolated from the stems of Tripterygium regelii[1]. This plant genus, Tripterygium, is known for producing a variety of bioactive compounds with potential medicinal properties. However, beyond its chemical classification and origin, specific details regarding this compound's pharmacological activity are not publicly documented.
Initial investigations to gather information on this compound's therapeutic targets, associated signaling pathways, and quantitative data such as binding affinities or efficacy in experimental models have yielded no specific results. The current body of scientific literature does not contain detailed studies on its mechanism of action, nor are there any registered clinical trials investigating its therapeutic use.
The absence of this foundational data makes it impossible to construct the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further fundamental research is required to elucidate the basic pharmacology of this compound before its therapeutic potential can be seriously considered and documented.
It is important to note that searches for "this compound" may inadvertently retrieve information for other similarly named but chemically and functionally distinct therapeutic agents. Researchers are advised to exercise caution and verify the identity of the compound in any retrieved literature.
Future research into this compound would need to begin with foundational in vitro and in vivo studies to identify its molecular targets and characterize its effects on cellular pathways. Such studies would be the first step toward understanding if this natural product holds any promise for future drug development. Until such research is conducted and published, the potential therapeutic targets of this compound will remain unknown.
References
The In Vitro Profile of Regelidine: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regelidine is a natural product isolated from the stems of Tripterygium regelii. While the genus Tripterygium is known for producing a variety of bioactive compounds with therapeutic potential, specific in vitro data on this compound itself is not extensively available in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the current landscape of research surrounding this compound, including context from related compounds and general methodologies relevant to its potential investigation.
Quantitative Data Summary
A thorough review of scientific databases and literature reveals a conspicuous absence of quantitative in vitro data for this compound. Key metrics typically used to characterize the activity of a compound, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Kd (dissociation constant), and specific percentage inhibition or activation in various assays, have not been published for this compound.
Consequently, a structured table summarizing such quantitative data cannot be compiled at this time. Researchers are encouraged to consider this as a significant knowledge gap and an opportunity for novel investigation.
Experimental Protocols
Given the lack of specific published studies on this compound, this section will outline general experimental protocols that would be appropriate for characterizing its in vitro effects. These methodologies are based on standard practices in pharmacology and drug discovery for natural products.
Cytotoxicity and Cell Viability Assays
A primary step in evaluating a new compound is to determine its effect on cell viability.
Protocol: MTT Assay
-
Cell Culture: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Assays
Many natural products from Tripterygium species exhibit anti-inflammatory properties. Assays to investigate this potential for this compound are crucial.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulus: Add LPS to the wells (except for the negative control) to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent A and Griess reagent B.
-
Data Acquisition: Measure the absorbance at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production. A cell viability assay should be performed in parallel to ensure the observed effects are not due to cytotoxicity.
Signaling Pathways and Visualizations
As there is no published information on the signaling pathways modulated by this compound, this section will present a hypothetical workflow for investigating its mechanism of action, which could be relevant for future studies.
Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a logical progression for elucidating the potential mechanism of action of this compound, assuming initial screening reveals cytotoxic or anti-inflammatory activity.
Caption: A logical workflow for investigating the in vitro mechanism of action of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known activities of other compounds from Tripterygium species, a common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound's anti-inflammatory effects.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vitro data on the biological effects of this compound. While its origin from Tripterygium regelii suggests potential cytotoxic and anti-inflammatory properties, these need to be experimentally validated. The protocols and hypothetical pathways outlined in this guide provide a framework for future research that is necessary to elucidate the pharmacological profile of this compound. Such studies will be instrumental in determining its potential as a therapeutic agent and for guiding further drug development efforts.
An In-depth Technical Guide to the Signaling Pathway Modulation by Bioactive Compounds from Tripterygium Species
A Note on Regelidine: As of late 2025, specific information regarding the signaling pathway modulation of this compound, a natural product isolated from Tripterygium regelii, is not available in the public scientific literature. This compound is cataloged with CAS Number 114542-54-0.[1] While direct research on this compound is scarce, the genus Tripterygium is a rich source of other well-studied bioactive compounds with potent anti-inflammatory and immunosuppressive properties. This guide will focus on the core signaling pathways modulated by the major active constituents of Tripterygium species, such as triptolide and celastrol, which are likely to share mechanistic similarities with other compounds from the same genus.
The extracts from Tripterygium plants have been utilized in traditional Chinese medicine for addressing autoimmune and inflammatory conditions.[2] Modern research has identified over 300 compounds within this genus, with terpenoids and alkaloids being the most prominent.[2] The primary mechanism of action for the most potent of these compounds is the suppression of pro-inflammatory gene expression.[2]
Core Signaling Pathway Modulation: The NF-κB Axis
The central signaling pathway targeted by major Tripterygium compounds, including triptolide and celastrol, is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][5][6] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[2]
Under basal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Bioactive compounds from Tripterygium interfere with this process at multiple levels.
Diagram: Overview of NF-κB Signaling Pathway Inhibition by Tripterygium Compounds
Caption: Inhibition of the NF-κB signaling pathway by Tripterygium compounds.
Quantitative Data on the Effects of Tripterygium Compounds
The following tables summarize quantitative data from studies on the bioactive compounds from Tripterygium species.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Type/Model | Stimulus | Cytokine Inhibited | IC₅₀ / Concentration | Reference |
| Triptolide | Human T-cells | - | IL-2 Production | - | [2] |
| Triptolide | Murine Macrophages | LPS | TNF-α Production | ~10 nM | [2] |
| Celastrol | STZ-induced diabetic rats | - | Reduces levels of inflammatory markers | - | [4] |
| Total Alkaloids of Tripterygium wilfordii (ATW) | Collagen-induced arthritis rats | - | IL-6, IL-8, TNF-α in serum | Significant reduction | [5] |
| Tripterygium Glycoside Tablets (TGT) & Triptolide (TP) | EAE Mice | - | IL-17A, IFN-γ, TNF-α, IL-6 | Significant decrease | [7] |
Table 2: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Effect | Concentration | Reference |
| Triptolide | T-cells | Induction of apoptosis | - | [2] |
| Celastrol | Various cancer cell lines | Potent anticancer activity | - | [8] |
| Various triterpenoids from T. regelii | MCF-7 (human breast cancer) | Inhibition of proliferation | 10 μM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to study the effects of Tripterygium compounds.
Protocol 1: Measurement of Cytokine Levels by ELISA
This protocol is adapted from studies investigating the anti-inflammatory effects of Tripterygium alkaloids.[5]
-
Sample Collection: Serum is collected from control and treated animal models (e.g., collagen-induced arthritis rats).
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6). Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted serum samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Diagram: Experimental Workflow for Cytokine Measurement by ELISA
Caption: A generalized workflow for an enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Immunohistochemistry for NF-κB Expression in Tissue
This method is used to visualize the expression and localization of proteins within tissue sections, as described in studies on Tripterygium alkaloids.[5]
-
Tissue Preparation:
-
Fix joint tissue samples in 10% neutral buffered formalin.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites (e.g., by heating in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against NF-κB overnight at 4°C.
-
Wash the slides.
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with a streptavidin-HRP complex.
-
Wash the slides.
-
Develop the color with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Microscopy: Observe the stained sections under a light microscope to assess the expression and localization of NF-κB.
Other Relevant Signaling Pathways
While NF-κB is a primary target, compounds from Tripterygium also modulate other signaling pathways:
-
MAPK Pathway: Celastrol has been shown to regulate the MAPK/NF-κB pathway.[4]
-
PACAP/cAMP Signaling Pathway: Tripterygium glycoside tablets and triptolide have been found to alleviate experimental autoimmune encephalomyelitis in mice through the PACAP/cAMP signaling axis.[7] This pathway modulation also affects PKA, PI3K-AKT, and apoptosis-related signaling.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of total alkaloids of Tripterygium wilfordii Hook f. on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tripterygium Glycosides? [synapse.patsnap.com]
- 7. Tripterygium glycoside tablets and triptolide alleviate experimental autoimmune encephalomyelitis mice involving the PACAP/cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on Early-Stage Research of Regelidine: An Assessment of Available Data
This technical guide addresses the current state of early-stage research on Regelidine, a natural product isolated from the plant Tripterygium regelii. A comprehensive search of scientific literature and chemical databases was conducted to gather all available information regarding its pharmacology, mechanism of action, and associated experimental data.
1. Executive Summary
This compound is a sesquiterpene alkaloid identified and structurally characterized in 1987. It is cataloged with the Chemical Abstracts Service (CAS) number 114542-54-0 and the molecular formula C₃₅H₃₇NO₈. Despite its confirmed existence and defined chemical structure, a thorough investigation of publicly accessible scientific literature reveals a significant absence of research into its biological activities. Key areas of early-stage drug development, including pharmacological effects, mechanism of action, quantitative bioactivity data, and associated signaling pathways, appear to be unpublished. Consequently, the core requirements for a detailed technical whitepaper—quantitative data tables, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of available source material.
2. Identification and Chemical Properties
This compound was first isolated from the roots of Tripterygium regelii. Its structure as a new nicotinoyl sesquiterpene alkaloid was determined based on ¹H- and ¹³C-NMR spectrometry and confirmed by X-ray crystallography.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 114542-54-0 |
| Molecular Formula | C₃₅H₃₇NO₈ |
| Molecular Weight | 599.7 g/mol |
| Compound Class | Sesquiterpenoid Alkaloid |
| Natural Source | Tripterygium regelii |
3. Status of Pharmacological Research
Extensive searches for pharmacological data on this compound yielded no specific results. The primary focus of the available literature concerning this compound has been on its isolation and structural elucidation. There are no publicly available studies detailing:
-
In vitro activity: No data on binding affinities (Kᵢ, Kd), functional assays (IC₅₀, EC₅₀), or cytotoxic effects against cell lines were found.
-
In vivo activity: No studies in animal models describing efficacy, pharmacokinetics (ADME), or toxicology are present in the public domain.
-
Mechanism of Action: The molecular target(s) and signaling pathways modulated by this compound have not been described.
While the plant source, Tripterygium regelii, is known to produce a variety of bioactive compounds, including other alkaloids and triterpenoids with documented anti-inflammatory and cytotoxic effects, this research has not been extended to this compound itself in any published form.[1][2][3]
4. Logical Workflow for Future Investigation
Given the complete lack of pharmacological data for this compound, a logical workflow for its initial investigation would follow standard preclinical drug discovery protocols. The diagram below outlines a hypothetical experimental workflow for the early-stage evaluation of a novel natural product like this compound.
The request for an in-depth technical guide on the early-stage research of this compound cannot be fulfilled as the foundational research data is not available in the public domain. The scientific community's knowledge of this compound appears to be limited to its chemical structure and natural origin. No studies on its biological effects, mechanism of action, or potential therapeutic applications have been published. Therefore, any discussion of its pharmacology would be purely speculative. Future research, following a workflow similar to the one outlined above, would be required to generate the data necessary for such a technical guide.
References
Regelidine and its Putative Cytotoxic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature available as of late 2025 does not contain specific studies detailing the cytotoxic effects of Regelidine. This compound is a natural product isolated from the stems of Tripterygium regelii[1]. This guide, therefore, provides a comprehensive overview of the cytotoxic properties of other well-researched compounds isolated from the Tripterygium genus, particularly from Tripterygium regelii, to offer a foundational understanding of the potential biological activities of its constituents.
Introduction to Tripterygium regelii and its Bioactive Compounds
The plant genus Tripterygium has been a cornerstone of traditional Chinese medicine for centuries, utilized for its anti-inflammatory and immunosuppressive properties[2]. Modern scientific investigation has revealed that various species of this genus, including Tripterygium regelii, are rich sources of potent bioactive molecules with significant cytotoxic and anti-cancer activities[3][4]. These compounds fall into several classes, primarily diterpenoids, triterpenoids, and sesquiterpenes[2][3].
While this compound itself remains uncharacterized in terms of its cytotoxic profile, its source plant is known to produce a variety of compounds with established anti-tumor effects. This guide will focus on the most well-documented of these: Triptolide and Celastrol, as well as other cytotoxic triterpenoids isolated directly from Tripterygium regelii.
Cytotoxic Compounds from Tripterygium regelii and their Efficacy
Research has identified several compounds from Tripterygium regelii with demonstrable cytotoxic effects against various cancer cell lines.
Triterpenoids from Tripterygium regelii
A study on the triterpenoids from the stems of Tripterygium regelii evaluated their cytotoxic effects against the human breast cancer cell line MCF-7. The results indicated that several of these compounds exhibit significant inhibitory effects on cell proliferation[5].
Table 1: Cytotoxic Effects of Triterpenoids from Tripterygium regelii on MCF-7 Cells [5]
| Compound | Concentration (µM) | Inhibition Rate (%) | p-value |
| Triregeloic acid (3) | 10 | 24.1 | < 0.05 |
| Compound 5 | 10 | 69.6 | < 0.05 |
| Compound 6 | 10 | 72.8 | < 0.05 |
| Compound 8 | 10 | 21.6 | < 0.05 |
| Compound 9 | 10 | 23.1 | < 0.05 |
| Compound 10 | 10 | 43.3 | < 0.05 |
| Compound 14 | 10 | 25.5 | < 0.05 |
| Compound 16 | 10 | 23.5 | < 0.05 |
| Taxol (Positive Control) | 10 | 35.0 | < 0.05 |
Note: Compound numbers are as designated in the source publication. Compounds 5 and 6 showed more potent cytotoxic effects than the positive control, Taxol, at the same concentration.
Triptolide and Celastrol
Triptolide, a diterpenoid triepoxide, and Celastrol, a quinone methide triterpene, are the most extensively studied cytotoxic compounds from the Tripterygium genus[4][6]. Although not always isolated from T. regelii specifically in all studies, their presence in the genus is well-established.
-
Triptolide: Exhibits a broad spectrum of anti-cancer activity against both hematological malignancies and solid tumors[4]. It is known to inhibit proliferation and induce apoptosis in a wide array of cancer cell lines[4]. A water-soluble derivative of triptolide, Minnelide, has shown efficacy in blocking the growth of pancreatic cancer cells in vitro and reducing tumor size in vivo[7].
-
Celastrol: This compound also demonstrates potent antitumor activities, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines such as leukemia, pancreatic, glioma, prostate, and breast cancers[4].
Mechanisms of Cytotoxicity
The cytotoxic effects of compounds derived from Tripterygium species are primarily mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds eliminate cancer cells. Extracts from Tripterygium regelii and its purified components have been shown to induce apoptosis through multiple signaling pathways.
This pathway is a central mechanism for apoptosis induction by Tripterygium compounds. An extract of Tripterygium regelii was found to protect against hydrogen peroxide-induced injury in SH-SY5Y cells by inhibiting apoptosis through the mitochondrial-dependent pathway[3][8]. In cancer cells, compounds like Triptolide disrupt mitochondrial function, leading to cell death[9].
The key events in this pathway include:
-
Disruption of Mitochondrial Membrane Potential: Treatment with Tripterygium compounds can lead to the loss of the mitochondrial membrane potential[9][10].
-
Regulation of Bcl-2 Family Proteins: These compounds up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2[3][8][10]. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The change in membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase[3][8]. Caspase-9 then activates executioner caspases, such as caspase-3[3][8][10].
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.
Triptolide has also been shown to induce apoptosis via the extrinsic pathway by up-regulating the expression of death receptors like Fas[10].
-
Ligand-Receptor Binding: The process is initiated by the binding of ligands (e.g., FasL) to their corresponding death receptors on the cell surface.
-
DISC Formation: This binding leads to the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-8 directly cleaves and activates executioner caspases like caspase-3, leading to apoptosis[10].
Caption: Death Receptor (Extrinsic) Apoptosis Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, compounds from Tripterygium can exert cytotoxic effects by arresting the cell cycle at various checkpoints, thereby preventing cancer cell proliferation. Triptolide has been shown to cause cell cycle arrest, contributing to its anti-tumor effects[11].
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the cytotoxic effects of compounds like those found in Tripterygium regelii.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triterpenoids from T. regelii) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Caption: MTT Assay Experimental Workflow.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases).
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion and Future Directions
While specific data on the cytotoxic effects of this compound are currently lacking, its origin from Tripterygium regelii places it in a family of compounds with well-documented and potent anti-cancer properties. The triterpenoids, and particularly the widely studied Triptolide and Celastrol from the Tripterygium genus, exert their cytotoxic effects primarily through the induction of apoptosis via both mitochondrial and death receptor pathways.
Future research should focus on the isolation and purification of this compound in sufficient quantities to perform comprehensive cytotoxic screening against a panel of cancer cell lines. Should it exhibit significant activity, further investigation into its specific mechanism of action will be warranted, following the experimental protocols outlined in this guide. Such studies will be crucial in determining whether this compound can be developed as a novel therapeutic agent for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Main Anticancer Bullets of the Chinese Medicinal Herb, Thunder God Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Feasibility of Integrating Tripterygium wilfordii into Modern Cancer T" by Andy Vo [scholarscompass.vcu.edu]
- 7. Novel pancreatic cancer drug derived from a Chinese plant being tested in the laboratory - Pancreatic Cancer Action Network [pancan.org]
- 8. Antioxidant activity and protective effects of Tripterygium regelii extract on hydrogen peroxide-induced injury in human dopaminergic cells, SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Regelidine: A Technical Whitepaper
Disclaimer: Information regarding the specific compound "Regelidine" is not currently available in published scientific literature. This document provides a detailed overview of the known anti-inflammatory properties of compounds isolated from the plant genus Tripterygium, including Tripterygium regelii, the reported source of this compound. The mechanisms and data presented are based on studies of well-characterized molecules from this genus, such as triptolide and celastrol, and serve as a predictive framework for the potential bioactivity of novel compounds like this compound.
Introduction
The genus Tripterygium, which includes the species Tripterygium wilfordii and Tripterygium regelii, has a long history in traditional Chinese medicine for the treatment of inflammatory and autoimmune diseases.[1][2] Modern phytochemical research has identified a plethora of bioactive secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, as the active principles responsible for these therapeutic effects.[1][3][4] Among these, triptolide and celastrol are the most extensively studied compounds and have demonstrated potent anti-inflammatory and immunosuppressive activities.[1][3][5][6] This technical guide will synthesize the current understanding of the anti-inflammatory mechanisms of compounds derived from Tripterygium, providing a foundational perspective for the potential properties of this compound.
Hypothetical Anti-inflammatory Mechanism of Action
Based on the known activities of related compounds, a natural product isolated from Tripterygium regelii would likely exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism is anticipated to be the inhibition of pro-inflammatory gene expression.[1][7][8]
Key Molecular Targets and Signaling Pathways
Compounds from the Tripterygium genus are known to interfere with several critical inflammatory signaling cascades:
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide, a prominent diterpenoid from Tripterygium, has been shown to inhibit NF-κB activation.[1][6][9][10][11] This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the p65 subunit of NF-κB.[11] Celastrol also demonstrates potent inhibitory effects on the NF-κB pathway.[12][13]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus to regulate the expression of inflammatory mediators. Triptolide has been found to suppress the activation of the MAPK pathway in various cell types.[5] Similarly, celastrol has been reported to downregulate ERK/MAPK phosphorylation.[12]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: The JAK-STAT pathway is critical for cytokine signaling. Triptolide has been shown to inhibit the IL-6/STAT3 signaling pathway, which is implicated in autoimmune and inflammatory diseases.[6][9][11]
-
Inhibition of Pro-inflammatory Mediators: A primary outcome of the inhibition of these signaling pathways is the reduced production of a wide array of pro-inflammatory molecules. Extracts and isolated compounds from Tripterygium have been shown to decrease the expression of TNF-α, IL-1β, IL-2, IL-6, IL-8, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][5][6][7][14]
Experimental Protocols: General Methodologies for Assessing Anti-inflammatory Activity
While specific experimental protocols for this compound are unavailable, the following are standard methodologies used to characterize the anti-inflammatory properties of natural products like those from Tripterygium.
In Vitro Assays
-
Cell Viability Assay (e.g., MTT or WST-1 Assay):
-
Objective: To determine the cytotoxic concentration of the compound on relevant cell lines (e.g., macrophages like RAW 264.7, or immune cells like Jurkat T cells).
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-48 hours. A reagent (MTT or WST-1) is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability relative to an untreated control.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology: RAW 264.7 macrophages are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
-
Cytokine Production Measurement (ELISA):
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from stimulated immune cells.
-
Methodology: Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are pre-treated with the test compound and then stimulated with an inflammatory agent (e.g., LPS). After a suitable incubation period, the cell culture supernatant is collected, and the concentration of specific cytokines is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Proteins:
-
Objective: To assess the effect of the compound on the phosphorylation and expression of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Methodology: Cells are treated with the test compound and/or an inflammatory stimulus for a specific duration. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the target proteins (both total and phosphorylated forms) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Visualizations of Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by a bioactive compound from Tripterygium regelii, based on the known mechanisms of related molecules.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Quantitative Data Summary
Due to the absence of published studies on this compound, no quantitative data on its anti-inflammatory properties can be presented. Research on related compounds has demonstrated potent activity, often in the nanomolar to low micromolar range for in vitro inhibition of inflammatory markers. For instance, triptolide has been shown to inhibit the production of various cytokines with IC₅₀ values in the nanomolar range.[11]
Conclusion and Future Directions
The chemical constituents of the Tripterygium genus are a rich source of potent anti-inflammatory agents. Based on the extensive research on compounds like triptolide and celastrol, it is highly probable that this compound, a natural product from Tripterygium regelii, possesses significant anti-inflammatory properties. The likely mechanisms of action would involve the suppression of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.
To validate these hypotheses, a comprehensive investigation of this compound is required. Future research should focus on:
-
Isolation and Structural Elucidation: Confirmation of the chemical structure of this compound.
-
In Vitro Pharmacological Profiling: A systematic evaluation of its effects on various inflammatory markers and signaling pathways using the experimental protocols outlined in this guide.
-
In Vivo Efficacy Studies: Assessment of its anti-inflammatory activity in animal models of inflammatory diseases, such as collagen-induced arthritis or LPS-induced systemic inflammation.
-
Toxicology and Safety Assessment: A thorough evaluation of the potential toxicity of this compound, as some compounds from this genus are known to have a narrow therapeutic window.
The exploration of novel natural products like this compound holds promise for the development of new therapeutics for a wide range of inflammatory and autoimmune disorders.
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. The genus Tripterygium: A phytochemistry and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 7. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) [agris.fao.org]
- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 10. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 13. The role of celastrol in inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Immunosuppressive Effects of Triptolide
A Note on the Compound "Regelidine": Initial searches for the compound "this compound" yielded limited information, identifying it as a natural product isolated from Tripterygium regelii. However, there is a significant lack of publicly available scientific literature detailing its specific immunosuppressive effects, mechanism of action, or associated experimental data. In contrast, the genus Tripterygium, particularly Tripterygium wilfordii, is well-known for producing potent immunosuppressive compounds, with triptolide being the most extensively studied.
Therefore, to fulfill the request for a detailed technical guide with comprehensive data, this document will focus on the well-documented immunosuppressive effects of triptolide. Triptolide serves as a relevant and data-rich alternative, providing valuable insights into the immunosuppressive potential of compounds derived from the Tripterygium genus.
Introduction to Triptolide
Triptolide is a diterpenoid triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, commonly known as Thunder God Vine.[1] It is recognized as the principal active component responsible for the herb's potent immunosuppressive, anti-inflammatory, and anti-proliferative properties.[1][2] For centuries, extracts of Tripterygium wilfordii have been used in traditional Chinese medicine to treat a range of inflammatory and autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][3] Triptolide's multifaceted mechanism of action, primarily centered on the inhibition of transcriptional processes, has made it a subject of intense research for its potential therapeutic applications in various diseases.[1][4]
Quantitative Data on Immunosuppressive Activity
The immunosuppressive activity of triptolide has been quantified across various immune cell types and inflammatory mediators. The following tables summarize key inhibitory concentration (IC50) values and the effects on cytokine production.
Table 1: IC50 Values of Triptolide on Immune and Other Cell Lines
| Cell Type | Assay | IC50 Value | Reference |
| Human Monocytic Leukemia (THP-1) | Apoptosis Induction | 5-25 nM | [5] |
| Murine Macrophage (RAW264.7) | Cell Viability | 45.04 nM | [6] |
| Human T-cell Leukemia (Molt-4) | Cell Proliferation | 15.25 nM (at 24h) | [7] |
| Human T-cell Leukemia (Jurkat) | Cell Proliferation | 24.68 nM (at 24h) | [7] |
| Human Cervical Cancer (HT-3) | Cell Viability | 26.77 nM | [8] |
| Murine Cervical Cancer (U14) | Cell Viability | 38.18 nM | [8] |
| Human Melanoma (A375) | Cell Proliferation | 14.7 nM | [9] |
| Murine Melanoma (B16) | Cell Proliferation | 30.1 nM | [9] |
Table 2: Effect of Triptolide on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type/Model | Concentration of Triptolide | Inhibition | Reference | | :--- | :--- | :--- | :--- | | TNF-α | LPS-stimulated RAW264.7 macrophages | <30 nM (IC50) | >80% inhibition at 50 nM |[10] | | IL-1β | LPS-stimulated primary microglial cultures | Dose-dependent | Significant reduction |[11] | | IL-2 | Activated T-cells | 10-500 nM | Transcriptional inhibition |[5][12] | | IL-6 | LPS-stimulated RAW264.7 macrophages | <30 nM (IC50) | >80% inhibition at 50 nM |[10] | | IL-12 | LPS-activated THP-1 cells | 0.625-2.5 µg/L | Significant suppression |[5] | | IL-17 | T-cells | 10-500 nM | Inhibition of production |[12] |
Core Mechanism of Action: Inhibition of NF-κB Signaling Pathway
A primary mechanism underlying the immunosuppressive effects of triptolide is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and degradation of IκBα.[13][14] This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[14]
Triptolide has been shown to interfere with this pathway at multiple levels. It can inhibit the degradation of IκBα, thus preventing the release and nuclear translocation of NF-κB.[5] Furthermore, some studies suggest that triptolide can directly inhibit the transcriptional activity of NF-κB even after it has translocated to the nucleus and bound to DNA.[1] This comprehensive inhibition of the NF-κB pathway results in a broad-spectrum suppression of inflammatory and immune responses.[13]
Detailed Experimental Protocols
The immunosuppressive effects of triptolide are typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Lymphocyte Proliferation Assay using MTT
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the effect of triptolide on the proliferation of lymphocytes stimulated with a mitogen (e.g., Phytohemagglutinin - PHA).
-
Materials:
-
Lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Triptolide stock solution (in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phytohemagglutinin (PHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microtiter plates
-
-
Procedure:
-
Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Add serial dilutions of triptolide to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Add PHA to a final concentration of 5 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the PHA-stimulated control and determine the IC50 value.
Cytokine Production Assay using ELISA
This protocol describes a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
-
Objective: To measure the inhibitory effect of triptolide on the production of pro-inflammatory cytokines by immune cells.
-
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Cell culture supernatants from triptolide-treated and control cells
-
-
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Interpolate the cytokine concentrations in the samples from the standard curve.
Conclusion
Triptolide is a potent natural compound with well-documented immunosuppressive and anti-inflammatory activities. Its primary mechanism of action involves the robust inhibition of the NF-κB signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines and the suppression of immune cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of triptolide and related compounds from the Tripterygium genus. Further research into derivatives of triptolide with improved safety profiles holds promise for the development of novel therapies for a range of autoimmune and inflammatory diseases.
References
- 1. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review [ajp.mums.ac.ir]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 6. Triptolide Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Triptolide enhances carboplatin-induced apoptosis by inhibiting nucleotide excision repair (NER) activity in melanoma [frontiersin.org]
- 10. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neuroprotective Potential of Bioactive Compounds from Tripterygium regelii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective potential of extracts and bioactive compounds derived from Tripterygium regelii. While research on the specific compound Regelidine is not extensively available in public literature, studies on the extracts of Tripterygium regelii and its constituent molecules, such as Celastrol, offer significant insights into their potential therapeutic applications in neurodegenerative diseases. This document synthesizes the available preclinical data, details experimental methodologies, and visualizes the key signaling pathways involved in their neuroprotective mechanisms.
Executive Summary
Extracts from Tripterygium regelii have demonstrated notable antioxidant and neuroprotective properties in preclinical models. These effects are attributed to a rich composition of phenolic and flavonoid compounds. One of the key bioactive constituents, Celastrol, along with other compounds like Triptolide found in the Tripterygium genus, have been shown to modulate multiple cellular pathways implicated in neurodegeneration. Their mechanisms of action include the suppression of oxidative stress, inhibition of neuroinflammation, and modulation of apoptotic and autophagic processes. This guide consolidates the current understanding of these neuroprotective effects to support further research and development in this area.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies on Tripterygium regelii extract (TRE) and its active compounds.
Table 1: Antioxidant Activity of Tripterygium regelii Extract (TRE) [1][2]
| Parameter | Value | Description |
| Total Phenolic Content | 282.73 mg tannic acid equivalents/g of extract | Indicates a high concentration of phenolic compounds, which are known for their antioxidant properties. |
| Total Flavonoid Content | 101.43 mg naringin equivalents/g of extract | Flavonoids are a class of polyphenolic compounds with significant antioxidant and anti-inflammatory effects. |
| Reducing Power IC₅₀ | 52.51 µg | The concentration at which the extract shows 50% of the maximum reducing power. |
| DPPH Radical Scavenging Activity IC₅₀ | 47.83 µg | The concentration required to scavenge 50% of DPPH free radicals, indicating potent antioxidant capacity. |
| H₂O₂ Scavenging Capacity | 57.68 µM·µg⁻¹·min⁻¹ | Measures the efficiency of the extract in neutralizing hydrogen peroxide, a key reactive oxygen species. |
Table 2: Neuroprotective Effects of Celastrol in a Model of Transient Global Cerebral Ischemia [3]
| Treatment Group | Neurological Deficit Score (Lower is better) | Pro-inflammatory Cytokines (pg/mg protein) | Antioxidant Enzymes (U/mg protein) |
| Sham | 0.2 ± 0.4 | TNF-α: ~20, IL-1β: ~15, IL-6: ~25 | SOD: ~120, CAT: ~40, GSH: ~25 |
| Ischemia/Reperfusion (I/R) | 3.5 ± 0.5 | TNF-α: ~80, IL-1β: ~60, IL-6: ~90 | SOD: ~60, CAT: ~20, GSH: ~10 |
| I/R + Celastrol (1 mg/kg) | 2.5 ± 0.5 | Reduced | Increased |
| I/R + Celastrol (2 mg/kg) | 1.8 ± 0.4 | Significantly Reduced | Significantly Increased |
| I/R + Celastrol (4 mg/kg) | 1.1 ± 0.3 | Markedly Reduced | Markedly Increased |
Table 3: Effect of Triptolide on Apoptosis in a Neuronal Cell Line [4]
| Treatment Group | TUNEL-positive (apoptotic) cells (%) |
| Sham | < 5% |
| Ischemia/Reperfusion (I/R) | ~ 45% |
| I/R + Triptolide | ~ 15% |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of the bioactive compounds from Tripterygium species are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Tripterygium regelii extract has been shown to protect neuronal cells from oxidative stress-induced apoptosis. It achieves this by modulating the expression of key proteins in the apoptotic cascade and enhancing the expression of neurotrophic factors.[2]
Celastrol exerts potent anti-inflammatory effects by inhibiting the HMGB1/NF-κB signaling pathway. This is a crucial mechanism in mitigating neuroinflammation following events like cerebral ischemia.[3][5]
Triptolide has been shown to protect against amyloid-beta-induced toxicity by modulating autophagy through the Akt/mTOR/p70S6K signaling pathway. This highlights its potential in Alzheimer's disease therapeutics.[6]
Experimental Protocols
This section provides a summary of the methodologies used in the cited preclinical studies to evaluate the neuroprotective effects of Tripterygium regelii extract and its components.
-
Cell Line: Human dopaminergic neuroblastoma cells (SH-SY5Y).
-
Induction of Injury: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis, mimicking conditions in neurodegenerative diseases.
-
Treatment: Cells are pre-incubated with varying concentrations of Tripterygium regelii extract (TRE) prior to H₂O₂ exposure.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Apoptosis:
-
Morphological Changes: Observed using phase-contrast microscopy.
-
Nuclear Condensation: Visualized by staining with a fluorescent dye like Hoechst 33342.
-
DNA Fragmentation: Detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Flow Cytometry: Using Annexin V-FITC and propidium iodide (PI) staining to quantify apoptotic and necrotic cells.
-
-
Mitochondrial Membrane Potential (ΔΨm): Assessed using a fluorescent probe such as JC-1.
-
Protein Expression: Levels of apoptotic-related proteins (Bax, Bcl-2, Caspase-3, Caspase-9) and neuroprotective markers (TH, BDNF) are quantified by Western blotting.
-
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Transient global cerebral ischemia/reperfusion (tGCI/R) is induced, often by temporary occlusion of major cerebral arteries.
-
Treatment: Celastrol (at doses of 1, 2, or 4 mg/kg) is administered intraperitoneally immediately after reperfusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and cognitive function post-ischemia.
-
Measurement of Infarct Volume: Brain tissue is sectioned and stained (e.g., with TTC) to quantify the area of ischemic damage.
-
Biochemical Assays:
-
Inflammatory Markers: Levels of TNF-α, IL-1β, IL-6, and IL-10 in serum and hippocampal tissue are measured by ELISA.
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels and the activity of antioxidant enzymes (SOD, CAT, GSH) are quantified.
-
-
Immunohistochemistry and Western Blotting: Expression and localization of proteins in the HMGB1/NF-κB pathway are analyzed in brain tissue.
-
Apoptosis Detection: TUNEL staining is used to identify apoptotic neurons in the hippocampus.
-
The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound in a cell-based model of neurotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that extracts from Tripterygium regelii and its constituent compounds, particularly Celastrol, hold significant promise as neuroprotective agents. Their multifaceted mechanisms of action, targeting oxidative stress, neuroinflammation, and apoptosis, make them attractive candidates for the development of therapies for complex neurodegenerative diseases.
Future research should focus on:
-
Isolation and Characterization: A systematic effort to isolate and identify all bioactive compounds from Tripterygium regelii, including this compound, and to characterize their specific neuroprotective activities.
-
In Vivo Efficacy: Expanding the in vivo studies to a broader range of neurodegenerative disease models (e.g., Alzheimer's, Parkinson's disease models) to confirm the therapeutic potential of these compounds.
-
Pharmacokinetics and Safety: Detailed investigation of the pharmacokinetic profiles, blood-brain barrier permeability, and potential toxicity of the most promising compounds to establish their suitability for clinical development.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways to enable rational drug design and optimization.
This guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of Tripterygium regelii and its derivatives as a novel source of neuroprotective therapeutics.
References
- 1. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and protective effects of Tripterygium regelii extract on hydrogen peroxide-induced injury in human dopaminergic cells, SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Celastrol on Transient Global Cerebral Ischemia Rats via Regulating HMGB1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by triptolide against cerebral ischemia/reperfusion injury through the inhibition of NF-κB/PUMA signal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Regelidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regelidine is a naturally occurring dihydro-β-agarofuran sesquiterpenoid polyester isolated from plants of the Tripterygium genus.[1] Compounds of this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, immunosuppressive, antiviral, and cytotoxic effects.[2][3] Notably, some dihydro-β-agarofuran sesquiterpenoids have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway, suggesting their potential as therapeutic agents for inflammatory diseases.[1] This document provides a detailed overview of the synthesis and purification of this compound, based on established methods for related complex natural products, to aid researchers in its laboratory-scale preparation and investigation.
Data Presentation
Due to the complexity of this compound, a direct total synthesis has not been extensively reported. The following table summarizes key data points for the synthesis of the core dihydro-β-agarofuran scaffold and the purification of related natural products, which are instructive for the preparation of this compound.
| Parameter | Value/Method | Reference |
| Core Synthesis Approach | Dearomative oxidation/cyclization | [4] |
| Starting Material for Core | 6-methoxy-1-tetralone | [4] |
| Key Synthesis Steps | MHAT reduction, stereospecific enone reduction, Simmons-Smith cyclopropanation | [4] |
| Purification Method 1 | Silica Gel Column Chromatography (200-400 mesh) | [5] |
| Purification Method 2 | Semi-preparative Phenyl-Hexyl HPLC | [5] |
| HPLC Mobile Phase Example | Isocratic 60% Methanol (0.1% TFA) / 40% Water (0.1% TFA) for 5 min, then linear gradient to 100% Methanol over 45 min | [5] |
| Reported Purity | >98% (by HPLC) |
Experimental Protocols
The following protocols describe a plausible synthetic strategy for this compound, focusing on the construction of the dihydro-β-agarofuran core and subsequent esterification, followed by a general purification procedure.
Protocol 1: Synthesis of the Dihydro-β-agarofuran Core
This protocol is adapted from methodologies developed for the synthesis of the tricyclic core of dihydro-β-agarofuran natural products.[4]
Materials:
-
6-methoxy-1-tetralone
-
Various reagents and solvents for a multi-step organic synthesis (specifics would depend on the detailed synthetic route chosen from the literature)
Methodology:
-
Dearomative Oxidation/Cyclization: The synthesis commences with the dearomative oxidation and subsequent cyclization of commercially available 6-methoxy-1-tetralone to construct the initial bicyclic system.[4]
-
Radical-Mediated Cyclization: A key step involves a Manganese-catalyzed Hydrogen Atom Transfer (MHAT) reduction of a β,β-disubstituted dienone to facilitate a radical cyclization, forming a crucial carbon-carbon bond of the tricyclic core.[4]
-
Stereocontrolled Reductions: Subsequent steps involve stereospecific reductions of enones to establish the required stereochemistry of the hydroxyl groups on the decalin ring system.
-
Ring Formation: A hydroxyl-directed Simmons-Smith cyclopropanation followed by ring-opening is employed to install the tetrahydrofuran ring, thus completing the core dihydro-β-agarofuran scaffold.[4]
Protocol 2: Esterification of the Dihydro-β-agarofuran Core
To obtain this compound, the synthesized core must be esterified with the appropriate acid chlorides or activated acids corresponding to the ester side chains of the natural product.
Materials:
-
Dihydro-β-agarofuran core with appropriate hydroxyl groups
-
Benzoyl chloride
-
Nicotinoyl chloride hydrochloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
Methodology:
-
Selective Protection: If necessary, selectively protect hydroxyl groups on the core to direct esterification to the desired positions.
-
Esterification: In a solution of the (protected) core in dry DCM and pyridine at 0 °C, add the corresponding acid chloride (e.g., benzoyl chloride, nicotinoyl chloride) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: If protecting groups were used, perform the appropriate deprotection step.
Protocol 3: Purification of this compound
The purification of this compound from a reaction mixture or a natural product extract requires chromatographic techniques to separate the target compound from structurally similar impurities.[5]
Materials:
-
Crude this compound mixture
-
Silica gel (200-400 mesh)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
HPLC grade solvents (e.g., methanol, water, trifluoroacetic acid)
-
Semi-preparative HPLC column (e.g., Phenyl-Hexyl)
Methodology:
-
Initial Fractionation by Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
Combine the relevant fractions and concentrate under reduced pressure.[5]
-
-
Final Purification by HPLC:
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Inject the solution onto a semi-preparative HPLC column.
-
Employ a suitable gradient elution method, for example, starting with 60% methanol (containing 0.1% TFA) and 40% water (containing 0.1% TFA) and ramping to 100% methanol.[5]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Signaling Pathway and Experimental Workflows
NF-κB Signaling Pathway
Several dihydro-β-agarofuran sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB signaling cascade, a potential target of this compound.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow: this compound Synthesis and Purification
The following diagram outlines the general workflow for the chemical synthesis and subsequent purification of this compound.
Caption: Workflow for this compound Synthesis.
References
- 1. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The dihydro-beta-agarofuran sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Progress Towards an Expedient Synthesis of the Core of Dihydro-β-agarofuran Natural Products - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Buy Dihydro-beta-agarofuran | 5956-09-2 [smolecule.com]
Regelidine: Application Notes and In Vitro Assay Protocols
Disclaimer: Specific in vitro assay protocols and quantitative data for Regelidine, a natural product isolated from Tripterygium regelii, are not extensively available in publicly accessible scientific literature. The following application notes and protocols represent a general framework for the in vitro characterization of a novel natural product like this compound, based on established pharmacological assays. These protocols should be optimized and validated for the specific compound and biological target of interest.
Application Notes
In the early stages of drug discovery, in vitro assays are crucial for characterizing the biological activity of a novel compound.[1] For a natural product like this compound, a systematic approach involving both binding and functional assays is necessary to determine its mechanism of action, potency, and selectivity.
-
Binding Affinity Assays: These assays are fundamental to determine if a compound physically interacts with a specific biological target, such as a receptor or enzyme.[1] Radioligand binding assays are considered a gold standard for their sensitivity and robustness in quantifying the affinity of a ligand for its receptor.[2][3] The primary outputs of these assays are the inhibition constant (Kᵢ) and the IC₅₀ value, which indicate the potency of the compound in displacing a known ligand.[1]
-
Functional Assays: While binding assays confirm interaction, functional assays measure the physiological consequence of that interaction. These cell-based assays determine whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the target.[4] For G-protein coupled receptors (GPCRs), a common target for natural products, functional assays often involve measuring the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP₁).[5] The results are typically expressed as the concentration that produces 50% of the maximal effect (EC₅₀) for an agonist or 50% of the maximal inhibition (IC₅₀) for an antagonist.[1]
-
Signaling Pathway Analysis: Understanding how a compound modulates cellular signaling is key to elucidating its mechanism of action. Natural products can affect numerous pathways, including those involving NF-κB, MAPK, and PI3K/Akt.[6][7][8] Investigating these pathways can reveal the broader cellular effects of the compound beyond its primary target.
Radioligand Competition Binding Assay
This protocol describes a general method to determine the binding affinity of this compound for a target receptor expressed in a cell membrane preparation.
Experimental Workflow
References
- 1. phenovista.com [phenovista.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Application Notes and Protocols for In Vitro Testing of Regelidine
Introduction
Regelidine is a natural product isolated from the stems of Tripterygium regelii[1]. As a novel compound, its mechanism of action and therapeutic potential are areas of active investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro effects of this compound. The protocols focus on cell lines expressing imidazoline receptors, which are implicated in various neurological and metabolic disorders and represent potential targets for this compound. The recommended cell lines are the human neuroblastoma SH-SY5Y, the rat pheochromocytoma PC12, and the human glioblastoma U-87 MG cell lines.
Recommended Cell Lines for this compound Testing
The selection of an appropriate cell line is critical for elucidating the biological activity of a test compound. Based on the known pharmacology of related chemical structures, the following cell lines are recommended for screening this compound's effects, particularly concerning its potential interaction with imidazoline receptors.
| Cell Line | Origin | Key Characteristics | Relevance for this compound Testing |
| SH-SY5Y | Human Neuroblastoma | Thrice-subcloned from the SK-N-SH cell line[2]. Can be differentiated into a neuronal phenotype[3]. Expresses imidazoline I2 receptors and is used as a model for neurodegenerative diseases[2][4][5][6]. | Ideal for studying neuroprotective, anti-inflammatory, and cytotoxic effects of this compound in a neuronal context[4][5]. |
| PC12 | Rat Pheochromocytoma | Derived from a rat adrenal medulla pheochromocytoma[7]. Differentiates into neuron-like cells upon treatment with nerve growth factor (NGF)[7]. Expresses both I1 and I2 imidazoline binding sites[8][9][10]. | Excellent model for investigating this compound's influence on neuronal differentiation, signal transduction (e.g., ERK and Akt pathways), and neurotransmitter release[7][8][11]. |
| U-87 MG | Human Glioblastoma | Derived from a human malignant glioma[12]. Widely used in brain cancer research[12][13]. Imidazole derivatives have been shown to have anticancer effects on this cell line[14]. | Suitable for assessing the anti-cancer and cytotoxic potential of this compound, particularly in the context of brain tumors[14][15]. |
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro testing of this compound.
Potential I1-Imidazoline Receptor Signaling Pathway
Based on studies with I1-imidazoline agonists in PC12 cells, this compound may modulate similar signaling pathways. This diagram illustrates a potential mechanism of action.
Caption: Potential I1-imidazoline receptor signaling cascade.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cell line (SH-SY5Y, PC12, or U-87 MG)
-
Complete culture medium (e.g., EMEM with 10% FBS for U-87 MG)[12]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product[16].
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Data Presentation Example:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 0.98 ± 0.05 | 100 |
| 0.1 | 0.95 ± 0.04 | 96.9 |
| 1 | 0.82 ± 0.06 | 83.7 |
| 10 | 0.51 ± 0.03 | 52.0 |
| 50 | 0.23 ± 0.02 | 23.5 |
| 100 | 0.11 ± 0.01 | 11.2 |
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This dual-staining flow cytometry assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from culture flasks or 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation Example:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| This compound (10 µM) | 70.3 ± 2.1 | 18.5 ± 1.8 | 8.1 ± 0.9 | 3.1 ± 0.4 |
| This compound (50 µM) | 35.6 ± 3.5 | 35.2 ± 2.9 | 22.4 ± 2.0 | 6.8 ± 0.7 |
Protocol 3: Signaling Pathway Analysis by Western Blot
This protocol assesses the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt in PC12 cells.[8][11]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Data Presentation Example:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 3.2 ± 0.4 | 4.1 ± 0.5 |
| This compound + Antagonist | 1.3 ± 0.2 | 1.5 ± 0.3 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mskcc.org [mskcc.org]
- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PC12 cell line - Wikipedia [en.wikipedia.org]
- 8. The I(1)-imidazoline receptor in PC12 pheochromocytoma cells reverses NGF-induced ERK activation and induces MKP-2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline binding sites on PC12 cells and bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel I1-imidazoline S43126 enhance insulin action in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U-87 MG - Wikipedia [en.wikipedia.org]
- 13. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 14. Effect of Imidazole Derivatives on U-87 MG Glioblastoma Cell Lines via TrxR1, GST and GR, Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Tripterygium Species
Disclaimer: Initial searches for "Regelidine" did not yield specific data regarding its in vivo dosage, mechanism of action, or established experimental protocols. This compound is a natural product isolated from the stems of Tripterygium regelii. Due to the limited availability of specific data for this compound, this document provides detailed application notes and protocols for two well-studied bioactive compounds, Triptolide and Celastrol , isolated from the closely related and more extensively researched plant, Tripterygium wilfordii (Thunder God Vine). These compounds share some bioactive properties with extracts from the Tripterygium genus and can serve as a reference for designing in vivo studies for novel compounds from the same genus, such as this compound. Researchers should use this information as a guide and perform dose-response studies to determine the optimal and safe dosage for their specific compound and experimental model.
Introduction to Bioactive Compounds from Tripterygium Species
Tripterygium wilfordii and other species of this genus are sources of potent bioactive molecules, most notably Triptolide and Celastrol. These compounds are known for their anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Their mechanisms of action are complex, involving the modulation of multiple critical signaling pathways.
Triptolide is a diterpenoid triepoxide that exhibits a wide range of biological activities.[3] Its primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory and immune responses.[1][4] Triptolide has also been shown to affect other pathways such as MAPK, Akt/mTOR, and JAK/STAT.[5][6][7]
Celastrol , a quinone methide triterpenoid, also demonstrates potent anti-inflammatory and anti-cancer effects.[8] Similar to Triptolide, Celastrol's mechanism of action includes the inhibition of the NF-κB pathway.[9] It also modulates other signaling cascades, including the Akt/mTOR and JAK/STAT pathways, and has been identified as a leptin sensitizer.[10][11]
Quantitative Data Presentation: In Vivo Dosages
The following tables summarize in vivo dosages for Triptolide and Celastrol from various studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease state, administration route, and formulation.
Table 1: Triptolide In Vivo Dosage Summary
| Animal Model | Disease/Application | Dosage Range | Administration Route | Reference |
| Mice | Lipopolysaccharide (LPS)-induced Acute Lung Injury | 5, 10, 15 µg/kg | Intraperitoneal (i.p.) | [5] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg/day | Not specified | [5] |
| Mice | Colitis-Associated Cancer | 0.1, 0.3, 1 mg/kg/day | Not specified | [12] |
| Mice | Neuroblastoma Xenograft | 0.4 mg/kg/day | Intraperitoneal (i.p.) | [13] |
| Mice | Taxol-Resistant Lung Adenocarcinoma Xenograft | 0.4, 0.8 mg/kg | Intraperitoneal (i.p.) | [14] |
| Rats | Adjuvant-Induced Arthritis | 100 µg/kg/day | Not specified | [12] |
| Rats | Pharmacokinetic Study | 0.6, 1.2, 2.4 mg/kg | Oral (p.o.) | [15] |
| Rabbits | Experimental Endometriosis (Tripterygium Wilfordii polyglycoside) | 10 mg/kg/day | Not specified | [16] |
Table 2: Celastrol In Vivo Dosage Summary
| Animal Model | Disease/Application | Dosage Range | Administration Route | Reference |
| Mice | General In Vivo Studies | 1 - 4 mg/kg | Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.) | [17] |
| Mice | Amyotrophic Lateral Sclerosis (G93A mice) | 2 mg/kg/day | Not specified | [17] |
| Mice | MPTP-induced Neurodegeneration | 3 mg/kg | Not specified | [17] |
| Rats | Arthritis | 2.5 - 5 mg/kg/day | Not specified | [18] |
| Rats | Adjuvant-Induced Arthritis | 2.5, 5, 7.5 µg/g/day | Oral (p.o.) | [19] |
| Rats | Diabetic Nephropathy | 50, 100 µg/kg | Not specified | [20] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for in vivo studies involving Triptolide and Celastrol. These should be adapted to specific research needs.
Animal Models and General Care
-
Species and Strain: Commonly used models include BALB/c or C57BL/6 mice and Sprague-Dawley or Wistar rats. The choice of species and strain should be appropriate for the disease model being studied.
-
Housing and Acclimation: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water. A minimum of one week of acclimation to the facility is recommended before the start of any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) or an equivalent ethics committee.
Drug Preparation and Administration
-
Triptolide Formulation: Triptolide has poor water solubility. For in vivo use, it is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Celastrol Formulation: Celastrol also has low water solubility.[18] It can be dissolved in DMSO and diluted with saline or prepared in an oil-based vehicle like olive oil for oral administration.[18]
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodent models.
-
Oral gavage (p.o.): Used to simulate clinical oral administration.
-
Subcutaneous (s.c.) injection: Provides a slower release profile compared to i.p. injection.
-
Example Protocol: Triptolide in a Mouse Model of Inflammation
This protocol is a generalized example based on studies of LPS-induced inflammation.
-
Animal Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + Triptolide low dose, LPS + Triptolide high dose). A typical group size is 6-10 animals.
-
Triptolide Administration: Prepare Triptolide at the desired concentrations (e.g., 5 and 15 µg/kg) in a sterile vehicle (e.g., 1% DMSO in saline). Administer the Triptolide solution or vehicle via i.p. injection one hour prior to the inflammatory challenge.
-
Induction of Inflammation: Administer lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) via i.p. injection to induce a systemic inflammatory response.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the animals. Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6). Collect tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.
-
Endpoint Analysis:
-
Cytokine Analysis: Measure serum cytokine levels using ELISA kits.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Gene Expression Analysis: Extract RNA from tissues and perform RT-qPCR to measure the expression of inflammatory genes.
-
Signaling Pathways and Visualizations
Triptolide and Celastrol impact several key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triptolide and Celastrol are potent inhibitors of this pathway.[4][9]
References
- 1. What is Tripterygium Glycosides used for? [synapse.patsnap.com]
- 2. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tripterygium Glycosides? [synapse.patsnap.com]
- 5. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 6. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study of Triptolide, a Constituent of Immunosuppressive Chinese Herb Medicine, in Rats [jstage.jst.go.jp]
- 16. Mechanism of action of Tripterygium Wilfordii polyglycoside on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases [mdpi.com]
- 19. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases [frontiersin.org]
Application Notes & Protocols for the Analytical Detection of Regelidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection and quantification of Regelidine, a natural product isolated from Tripterygium regelii. The protocols are based on established analytical techniques for structurally similar compounds, particularly terpenoids isolated from the Tripterygium genus and the broader Celastraceae family.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of this compound in plant extracts and pharmaceutical formulations. This method separates this compound from other components in a sample matrix based on its polarity, allowing for accurate measurement.
Experimental Protocol
a. Sample Preparation (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is recommended to clean up the sample and concentrate this compound prior to HPLC analysis.
-
Extract Preparation: Dissolve 5 mg of the crude plant extract in 1 mL of a suitable solvent (e.g., methanol or a dichloromethane:methanol mixture).
-
SPE Cartridge Conditioning: Condition an aminopropyl SPE tube by passing 2 mL of the elution solvent, followed by 2 mL of the initial solvent mixture.
-
Sample Loading: Apply 600 µL of the extract solution onto the conditioned SPE cartridge.
-
Elution: Elute interfering compounds with a non-polar solvent mixture. Subsequently, elute this compound using a more polar solvent system, such as dichloromethane:methanol (17:3 v/v)[1].
-
Solvent Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for separating terpenoids[2]. A starting point could be a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection Wavelength: Based on the chromophores present in this compound's structure, a wavelength between 210 nm and 220 nm is likely to provide good sensitivity[1][2].
Quantitative Data Summary
The following table presents typical validation parameters for HPLC methods used for the analysis of related terpenoids, which can be expected for a validated this compound HPLC method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the detection of this compound at trace levels in complex biological matrices.
Experimental Protocol
a. Sample Preparation (Protein Precipitation for Biological Samples)
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate).
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b. UHPLC-MS Conditions
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Quantitative Data Summary
UHPLC-MS methods for related terpenoids demonstrate excellent sensitivity and a wide linear range[3].
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 5.7 ng/mL[3] |
| Limit of Quantification (LOQ) | < 19.0 ng/mL[3] |
| Recovery | 97.2% - 104.5%[3] |
| Intra-day and Inter-day Accuracy | 99.6% - 104.8%[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many terpenoids, derivatization may be necessary to increase volatility.
Experimental Protocol
a. Sample Preparation and Derivatization
-
Extraction: Perform an extraction using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Derivatization (if necessary): If this compound is not sufficiently volatile, derivatization can be performed. Silylation is a common method for compounds with hydroxyl or carboxyl groups.
-
Solvent Exchange: Exchange the solvent to one suitable for GC injection (e.g., hexane).
b. GC-MS Conditions
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Quantitative Data Summary
GC-MS provides excellent separation and identification capabilities based on mass spectra and retention indices.
| Parameter | Typical Value |
| Identification | Based on comparison with mass spectral libraries (e.g., NIST) and retention indices. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the compound and matrix. |
| Linearity (R²) | > 0.99 |
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
Caption: UHPLC-MS workflow for biological sample analysis.
References
- 1. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid simultaneous quantitative determination of terpenoids in Tripterygium wilfordii Hook F by ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of Regelidine and Other Bioactive Compounds from Tripterygium regelii
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific biological activities and mechanism of action of Regelidine is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of extracts and other purified compounds from Tripterygium regelii, the plant from which this compound is isolated. These protocols provide a general framework for the in vitro evaluation of novel compounds like this compound.
Introduction
This compound is a natural sesquiterpene alkaloid isolated from the stems and roots of Tripterygium regelii.[1][2] The genus Tripterygium has been a source of numerous bioactive molecules with potent anti-inflammatory, immunosuppressive, and anticancer properties.[3][4] Extracts from Tripterygium regelii have demonstrated various pharmacological effects, including anticancer and anti-inflammatory activities, as well as the ability to modulate lipid metabolism.[5][6][7] Notably, a methanol extract of T. regelii leaves was shown to reduce intracellular triacylglycerol and cholesterol in HepG2 cells by downregulating the expression of key lipogenic genes, including SREBP-1 and SREBP-2.[7]
These application notes provide detailed protocols for the initial in vitro screening of this compound or other compounds derived from Tripterygium regelii to assess their potential anticancer, anti-inflammatory, and lipid-modulating activities.
Data Presentation: Summary of Potential Bioactivities
The following table summarizes the reported in vitro biological activities of compounds and extracts from Tripterygium regelii, providing a basis for the experimental design of studies on this compound.
| Biological Activity | Cell Line | Key Parameters Measured | Reported Effect of T. regelii Compounds/Extracts | Potential Assays for this compound |
| Anticancer | MCF-7 (Human Breast Cancer) | Cell Proliferation | Inhibition of proliferation[5] | MTT Assay, SRB Assay |
| P-3888 (Leukemia) | Cell Growth | Inhibition of growth[6] | Cell Viability Assays | |
| Anti-inflammatory | RAW 264.7 (Murine Macrophage) | Nitric Oxide (NO) Production, Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inhibition of inflammatory mediators | Griess Assay, ELISA |
| Lipid Metabolism Modulation | HepG2 (Human Hepatoma) | Intracellular Lipid Content, Gene Expression (SREBP-1, SREBP-2, HMGCR, FASN) | Reduction of triacylglycerol and cholesterol; downregulation of lipogenic genes[7] | Oil Red O Staining, qPCR, Western Blot |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum (FBS).
-
HepG2 (ATCC® HB-8065™): Human liver carcinoma cell line. Culture in EMEM supplemented with 10% FBS.
-
RAW 264.7 (ATCC® TIB-71™): Murine macrophage cell line. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
-
Culture Conditions: Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[1] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Anticancer Activity: MTT Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells, such as MCF-7.
-
Materials:
-
MCF-7 cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of this compound on the production of NO, a key inflammatory mediator, in LPS-stimulated RAW 246.7 macrophages.
-
Materials:
-
RAW 264.7 cells
-
24-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
-
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B of Griess Reagent) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Lipid Metabolism Modulation: Oil Red O Staining
This protocol visualizes and quantifies intracellular lipid accumulation in HepG2 cells treated with this compound.
-
Materials:
-
HepG2 cells
-
12-well cell culture plates
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropyl alcohol
-
-
Procedure:
-
Seed HepG2 cells in 12-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropyl alcohol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash thoroughly with water.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropyl alcohol and measure the absorbance at 510 nm.
-
Visualizations
Experimental Workflow
References
- 1. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 4. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 6. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Studies of Regelidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regelidine is a natural product isolated from the stems of Tripterygium regelii.[1] While specific preclinical data on this compound is limited in publicly available scientific literature, the genus Tripterygium is well-known for producing a variety of bioactive compounds with potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Prominent compounds from this genus, such as triptolide and celastrol, have been extensively studied and are known to modulate key signaling pathways involved in disease pathogenesis.[2][3]
These application notes provide a generalized framework for the preclinical experimental design of this compound, drawing upon the known biological activities of related compounds from Tripterygium species. The protocols outlined below are intended to serve as a starting point for investigating the therapeutic potential of this compound.
Potential Mechanism of Action
Compounds derived from Tripterygium species often exert their effects through the modulation of critical signaling pathways. While the precise mechanism of this compound is yet to be fully elucidated, based on related compounds, potential pathways of interest include:
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: A crucial pathway in cell growth, metabolism, and survival.
-
Mitochondrial Apoptosis Pathway: A primary mechanism of programmed cell death.
A study on a methanol extract of Tripterygium regelii leaves demonstrated a reduction in triacylglycerol and cholesterol biosynthesis through the downregulation of SREBP-1 and inhibition of HMG-CoA reductase, suggesting a potential role in metabolic regulation.[4] Another study on a Tripterygium regelii extract showed neuroprotective effects by modulating apoptotic pathways involving Bax, Bcl-2, and caspases.
Proposed Signaling Pathway for this compound
The diagram below illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of other Tripterygium compounds that inhibit the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Preclinical Experimental Protocols
The following protocols describe in vitro and in vivo experiments to assess the anti-inflammatory and anti-cancer activities of this compound.
In Vitro Anti-Inflammatory Activity
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS).
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Cell Viability Assay: Assess cell viability using the MTT assay to rule out cytotoxic effects of this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Animal Model: Male Wistar rats (180-200 g).
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
In Vitro Anti-Cancer Activity
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Protocol:
-
Cell Culture: Maintain cell lines in their respective recommended media.
-
Cytotoxicity Assay (MTT):
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 48 or 72 hours.
-
Determine cell viability using the MTT assay and calculate the IC50 value.
-
-
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Treat with sub-lethal concentrations of this compound.
-
Allow colonies to form over 1-2 weeks.
-
Stain colonies with crystal violet and quantify.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Control (No LPS) | - | 0.5 ± 0.1 | 10.2 ± 2.5 | 5.8 ± 1.2 | 100 ± 4.2 |
| Vehicle + LPS | - | 100 ± 8.5 | 1540 ± 120 | 850 ± 75 | 98 ± 3.5 |
| This compound + LPS | 0.1 | 95.2 ± 7.1 | 1450 ± 110 | 810 ± 68 | 99 ± 4.0 |
| This compound + LPS | 1 | 70.5 ± 6.2 | 1100 ± 95 | 620 ± 55 | 97 ± 3.8 |
| This compound + LPS | 10 | 45.1 ± 4.8 | 650 ± 58 | 340 ± 30** | 96 ± 4.1 |
| This compound + LPS | 100 | 20.3 ± 2.5 | 210 ± 25 | 110 ± 15*** | 85 ± 5.2 |
| Positive Control | X | 15.8 ± 2.1 | 180 ± 20 | 95 ± 12*** | 95 ± 3.9 |
| *Data are presented as Mean ± SEM. Statistical significance compared to Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: In Vivo Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.06 | 20.0 |
| This compound | 25 | 0.51 ± 0.05** | 40.0 |
| This compound | 50 | 0.34 ± 0.04 | 60.0 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 |
| Data are presented as Mean ± SEM. Statistical significance compared to Vehicle Control group: *p<0.05, **p<0.01, **p<0.001. |
Table 3: Cytotoxicity of this compound (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast | 8.5 ± 1.2 |
| A549 | Lung | 12.3 ± 2.1 |
| HCT116 | Colon | 5.7 ± 0.9 |
| Data are presented as Mean ± SEM from three independent experiments. |
Disclaimer: The experimental protocols and data presented are hypothetical and intended for illustrative purposes. Specific experimental conditions, concentrations, and animal models should be optimized based on the physicochemical properties of this compound and the specific research questions being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for a Novel Immunomodulatory Agent in Models of Autoimmune Disease
Note to the Reader: As of the latest available data, "Regelidine" is not a recognized compound in publicly available scientific literature concerning autoimmune disease models. The following application notes and protocols are presented as a detailed template for the preclinical evaluation of a hypothetical novel immunomodulatory agent, which we will refer to as "Compound X" (interchangeably used with a hypothetical "this compound"), in common models of autoimmune disease. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining key experimental designs, data presentation formats, and methodologies.
Introduction
Autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis, arise from a dysregulation of the immune system, leading to an attack on self-tissues.[1][2] The development of novel therapeutics to restore immune homeostasis is a critical area of research.[3][4] Preclinical animal models are essential tools for evaluating the efficacy and mechanism of action of new immunomodulatory compounds.[3][5][6][7] These models aim to recapitulate key aspects of human autoimmune diseases, providing a platform to assess potential therapeutic interventions.[8][9]
This document provides a framework for the preclinical evaluation of "Compound X," a hypothetical novel immunomodulatory agent, in relevant models of autoimmune disease. It includes detailed protocols, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways.
Hypothetical Mechanism of Action of Compound X
For the purpose of this template, we will hypothesize that Compound X is an inhibitor of an intracellular signaling pathway critical for the activation and differentiation of pro-inflammatory T helper 17 (Th17) cells and the function of macrophages, key players in the pathogenesis of many autoimmune diseases.[10] A potential target could be a kinase downstream of the IL-17 receptor or a transcription factor essential for the expression of inflammatory cytokines.
Below is a diagram illustrating a plausible signaling pathway that could be targeted by Compound X.
References
- 1. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and preclinical studies presented at the Keystone Symposium on Arthritis, Related Diseases, and Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Animal Models in Autoimmune Diseases: Lessons Learned from Mouse Models for Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Immune-Regulatory Mechanisms in Systemic Autoimmune and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLP-1 Receptor Agonists in Neuroinflammation Research
Disclaimer: Initial searches for "Regelidine" did not yield specific information on this compound. The following application notes and protocols are based on the well-established class of Glucagon-like peptide-1 (GLP-1) receptor agonists, which are extensively studied for their anti-neuroinflammatory properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing GLP-1 receptor agonists as a therapeutic strategy against neuroinflammation.
Introduction
Chronic neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2] Glucagon-like peptide-1 (GLP-1) is an incretin hormone that not only regulates glucose metabolism but also exerts potent anti-inflammatory, neurotrophic, and neuroprotective effects.[1][2] GLP-1 receptor (GLP-1R) agonists, initially developed for the treatment of type 2 diabetes, are now being investigated as promising therapeutic agents for neurodegenerative disorders by targeting neuroinflammatory pathways.[1][2][3] These agonists have been shown to modulate microglial activation, reduce the production of pro-inflammatory cytokines, and promote neuronal survival.[3][4]
Mechanism of Action
GLP-1 receptor agonists exert their anti-neuroinflammatory effects through a multi-faceted mechanism. Upon binding to the GLP-1R, a G-protein-coupled receptor, they activate the cAMP/PKA signaling cascade.[4] This activation leads to the downstream modulation of several pathways involved in inflammation and cell survival. Notably, GLP-1R activation can suppress the activation of microglia, the resident immune cells of the central nervous system, shifting them from a pro-inflammatory to an anti-inflammatory phenotype.[3] This modulation results in a decreased release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, GLP-1R signaling can interfere with pro-inflammatory transcription factors like NF-κB and promote the expression of neuroprotective and anti-oxidative factors.[4]
Quantitative Data on Anti-Neuroinflammatory Effects
The following table summarizes the effects of various GLP-1 receptor agonists on key inflammatory markers in different experimental models.
| GLP-1R Agonist | Model System | Key Inflammatory Markers Measured | Outcome | Reference |
| Exenatide | Animal model of Alzheimer's Disease | Amyloid-β plaques, neurofibrillary tangles | Ameliorated plaque and tangle formation | [4] |
| Liraglutide | Animal model of Alzheimer's Disease | Amyloid-β plaques, neurofibrillary tangles | Ameliorated plaque and tangle formation | [4] |
| Lixisenatide | Animal model of Alzheimer's Disease | Amyloid-β plaques, neurofibrillary tangles | Ameliorated plaque and tangle formation | [4] |
| Various | In vitro (microglia) | TNF-α, IL-1β, Nitric Oxide (NO) | Decreased production of pro-inflammatory mediators | [5] |
| Various | In vivo (LPS-induced neuroinflammation) | Microglial activation, pro-inflammatory cytokines | Suppressed microglial activation and cytokine release | [6] |
Experimental Protocols
In Vitro Protocol: Assessment of Anti-inflammatory Effects on Microglia
This protocol describes the procedure to evaluate the anti-inflammatory effects of a GLP-1 receptor agonist on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Pre-treat cells with various concentrations of the GLP-1 receptor agonist for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of cytokines in the culture supernatant using commercially available ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2).
4. Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
In Vivo Protocol: LPS-Induced Neuroinflammation Model
This protocol outlines the procedure for investigating the neuroprotective effects of a GLP-1 receptor agonist in a mouse model of LPS-induced neuroinflammation.
1. Animals:
-
Use adult male C57BL/6 mice. House them under standard laboratory conditions with ad libitum access to food and water. All animal procedures should be approved by the institutional animal care and use committee.
2. Treatment Administration:
-
Administer the GLP-1 receptor agonist (e.g., via intraperitoneal injection or osmotic minipump) for a specified period (e.g., 7-14 days) prior to the inflammatory challenge.
3. Induction of Neuroinflammation:
-
Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).
4. Behavioral Testing (optional):
-
At 24-72 hours post-LPS injection, assess cognitive function using behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
5. Tissue Collection and Analysis:
-
At a designated time point after LPS injection, euthanize the animals and perfuse them with saline.
-
Collect brain tissue (hippocampus and cortex are often regions of interest).
-
Immunohistochemistry: Prepare brain sections and perform immunostaining for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using ELISA or multiplex assays.
-
Western Blotting: Analyze the protein expression of key signaling molecules in the inflammatory pathways (e.g., phosphorylated NF-κB).
6. Data Analysis:
-
Quantify the immunohistochemical staining and protein levels.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatment groups.
Conclusion
GLP-1 receptor agonists represent a promising class of compounds for the treatment of neuroinflammatory conditions. The protocols and information provided in these application notes offer a framework for researchers to investigate the therapeutic potential of these agents in preclinical models of neurodegenerative diseases. The ability of GLP-1R agonists to modulate microglial activation and reduce the production of pro-inflammatory mediators underscores their potential to mitigate the detrimental effects of chronic neuroinflammation. Further research into the specific mechanisms and clinical efficacy of these compounds is warranted.
References
- 1. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: Implications for neurodegenerative disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Regelidine concentration for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Regelidine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product, specifically a sesquiterpenoid pyridine alkaloid, isolated from the stems of Tripterygium regelii[1][2]. While the precise mechanism of this compound is still under investigation, based on its chemical class and origin, it is predicted to exhibit potent anti-inflammatory and immunosuppressive properties. Compounds of this nature isolated from the Tripterygium genus, such as triptolide and celastrol, are known to inhibit key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway[1][3][4][5][6][7]. This inhibition leads to a downstream reduction in the expression of various pro-inflammatory cytokines and enzymes, including Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2)[1][8].
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound stock solutions should be prepared and stored as follows:
-
Solvent: Information from suppliers suggests that appropriate solvents should be selected based on solubility information provided with the product.
-
Storage of Stock Solution: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solution from light[1].
Q3: What is a typical starting concentration for in vitro experiments with this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies of other bioactive compounds from the Tripterygium genus, a starting point for determining the optimal concentration can be inferred. For instance, some triterpenoids from Tripterygium regelii have shown inhibitory effects on cancer cell proliferation at a concentration of 10 μM[2][9]. Therefore, a pilot experiment using a concentration range of 1-100 μM is recommended to determine the effective dose for your specific experimental setup.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
Compounds derived from Tripterygium species are known to have a narrow therapeutic window and can exhibit cytotoxicity at higher concentrations[10]. It is crucial to perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing significant cell death. Assays such as MTT, LDH, or live/dead cell staining can be used to assess cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration. |
| Incorrect Solvent: The solvent used may not be compatible with the experimental system or may be interfering with the activity of this compound. | Ensure the final solvent concentration in your culture medium is minimal and non-toxic to the cells. Always include a vehicle control (solvent only) in your experiments. | |
| Degraded Compound: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound stock solutions are stored correctly at -80°C or -20°C, protected from light, and avoid multiple freeze-thaw cycles[1]. | |
| High Cell Death/Cytotoxicity | Concentration Too High: this compound, like other compounds from Tripterygium, can be toxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value and select a concentration range below this for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound may be causing cell death. | Reduce the final concentration of the solvent in the culture medium. Ensure the vehicle control shows no significant toxicity. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. | Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating the putative signaling pathway of this compound and a general experimental workflow.
Caption: Putative signaling pathway of this compound action.
Caption: General experimental workflow for using this compound.
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Triptolide used for? [synapse.patsnap.com]
- 5. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity and Safety of Tripterygium Extract Prepared by Sodium Carbonate Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regelidine Solubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with Regelidine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. A stock solution can be prepared by dissolving this compound in DMSO.[1][2] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: Achieving complete dissolution of this compound in DMSO may require specific conditions. It is recommended to use ultrasonic treatment and gentle warming up to 60°C.[1] It is also crucial to use a fresh, non-hygroscopic batch of DMSO, as absorbed water can significantly reduce the solubility of the compound.[1]
Q3: Can I use aqueous buffers to dissolve this compound?
A3: this compound is sparingly soluble in aqueous buffers.[3] For experiments requiring an aqueous solution, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[3] Be aware that the final concentration of the organic solvent should be compatible with your experimental system and may need to be minimized to avoid off-target effects.
Q4: My this compound solution appears cloudy or has precipitated after dilution with an aqueous buffer. How can I resolve this?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. To address this, consider the following:
-
Reduce the final concentration: The final concentration of this compound in the aqueous buffer might be too high. Try preparing a more dilute solution.
-
Optimize the co-solvent ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A higher percentage of the organic solvent may be necessary to maintain solubility, but this must be balanced with the tolerance of your experimental system.
-
Use of solubilizing agents: For certain applications, the use of surfactants or other solubilizing agents might be considered, though their compatibility with your assay needs to be validated.[4][5]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the preparation and use of this compound solutions.
Issue 1: Inconsistent results in biological assays.
Potential Cause: Poor solubility and precipitation of this compound in the assay medium can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.
Solutions:
-
Visual Inspection: Before use, carefully inspect your final working solution for any signs of precipitation or cloudiness. Centrifugation of the solution before adding it to your assay can help remove any undissolved particles.
-
Solubility Testing: Perform a preliminary solubility test in your specific assay medium. Prepare a serial dilution of your this compound stock solution in the assay buffer and visually inspect for precipitation after a relevant incubation period.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to account for any effects of the solvent itself.
Issue 2: Difficulty preparing a stock solution at the desired concentration.
Potential Cause: The desired concentration may exceed the solubility limit of this compound in the chosen solvent.
Solutions:
-
Consult Solubility Data: Refer to the available solubility data for this compound to ensure your target concentration is achievable.
-
Employ Sonication and Heating: As recommended, use an ultrasonic bath and gentle heating (up to 60°C) to aid dissolution in DMSO.[1]
-
Use Fresh, Anhydrous Solvent: Ensure your DMSO is of high quality and has not absorbed moisture.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding this compound's solubility and stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₇NO₈ | [6][7] |
| Molecular Weight | 599.68 g/mol | [6][7] |
| Solubility in DMSO | 2 mg/mL (3.34 mM) with ultrasonic and warming to 60°C | [1] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 599.68 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 0.0059968 g or approximately 6 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
Transfer the tube to a heating block or water bath set at 60°C for 5-10 minutes, vortexing occasionally, until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Visualizations
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A workflow diagram for systematically troubleshooting solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:114542-54-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. contractpharma.com [contractpharma.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biorlab.com [biorlab.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Avoiding Regelidine degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding Regelidine degradation in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a complex sesquiterpenoid alkaloid isolated from plants of the Tripterygium genus, such as Tripterygium regelii. It is a natural product with potential biological activities that are of interest to researchers. Due to its intricate chemical structure containing multiple functional groups, including ester linkages, it is susceptible to degradation in solution.
Q2: What are the primary factors that can cause this compound degradation in solution?
Based on studies of structurally related compounds from the same plant genus, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: this compound is likely to be sensitive to pH. Basic conditions are expected to significantly accelerate degradation, while slightly acidic to neutral pH may provide better stability.
-
Temperature: Elevated temperatures will likely increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can promote photodegradation of complex natural products.
-
Solvent: The choice of solvent can influence stability. While specific data for this compound is limited, related compounds show better stability in less polar aprotic solvents.
-
Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the alkaloid structure.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. One supplier suggests the following storage conditions:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month, with protection from light[1]
It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I am observing a loss of this compound potency or the appearance of unknown peaks in my HPLC analysis over a short period.
Possible Cause: This is likely due to the degradation of this compound in your experimental solution.
Solutions:
-
pH Control:
-
Verify the pH of your solution. Based on data from the structurally related compound triptolide, this compound is expected to be most stable in a slightly acidic environment (around pH 6) and degrades rapidly in basic conditions (pH > 7)[1][2].
-
Use a buffered solution to maintain a stable pH throughout your experiment, if compatible with your experimental design.
-
-
Temperature Management:
-
Conduct experiments at the lowest feasible temperature. If possible, perform experimental steps on ice.
-
Avoid prolonged storage at room temperature. Prepare solutions fresh before use whenever possible.
-
-
Light Protection:
-
Protect your solutions from light. Use amber-colored vials or wrap your containers in aluminum foil.
-
Minimize exposure to ambient light during experimental manipulations.
-
-
Solvent Selection:
-
Consider the solvent's polarity. For the related compound triptolide, stability is higher in less polar solvents like chloroform[1][2]. If your experiment allows, consider using a less polar aprotic solvent. For cell-based assays requiring aqueous environments, minimizing the time the compound is in the aqueous buffer is crucial.
-
Issue 2: I am unsure which solvent to use for preparing my this compound stock solution.
Possible Cause: The choice of solvent can significantly impact the stability of this compound.
Solutions:
-
Recommended Solvents: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used for initial stock solutions of similar natural products.
-
Stability in Common Solvents (inferred from triptolide data):
-
Aqueous Solutions: Prepare aqueous dilutions from a concentrated stock in an organic solvent immediately before use. Do not store this compound in aqueous solutions for extended periods.
Data Presentation
Table 1: Stability of Triptolide (a structurally related compound) under various conditions.
This data should be considered as a guideline for this compound due to the absence of direct stability studies.
| Condition | Observation | Reference |
| pH | Fastest degradation at pH 10; Slowest degradation at pH 6. More stable in slightly acidic (pH 4-6) than neutral or basic conditions. | [1][2] |
| Temperature | Degradation follows first-order kinetics and increases with temperature. At 25°C in 5% ethanol (pH 6.9), t1/2 is approximately 204 days. | [1][2] |
| Solvents | Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol > DMSO. Unstable in ethyl acetate. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- Buffers of various pH (e.g., pH 4, 7, 9)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for specific time points. Neutralize the solution before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for specific time points.
- Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven (e.g., 60°C) for specific time points.
- Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for specific time points. Keep a control sample in the dark.
4. Sample Analysis:
- At each time point, withdraw a sample and dilute it to a suitable concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
- Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life under each stress condition.
- If using an LC-MS system, attempt to identify the mass of the major degradation products to propose a degradation pathway.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
References
Regelidine Interference in Biochemical Assays: A Technical Support Center
Welcome to the technical support center for Regelidine and other novel natural product derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference in biochemical assays. Given that specific data on this compound is limited, this guide addresses common issues encountered with natural product extracts, particularly those derived from Tripterygium species, which are rich in complex molecules like triterpenoids and diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what class of compounds does it originate?
A1: this compound is a natural product isolated from plants of the Tripterygium genus, such as Tripterygium regelii.[1][2] This genus is known to produce a wide array of complex bioactive molecules, including diterpenoids, triterpenoids, and alkaloids.[3][4][5][6][7] These classes of compounds are frequently investigated for their therapeutic potential but can also present challenges in biochemical assays.
Q2: My fluorescence-based assay is showing unexpectedly high readings with this compound. What could be the cause?
A2: This is a common issue with natural products. The high readings could be due to the intrinsic fluorescence (autofluorescence) of this compound itself. Many complex organic molecules absorb light at one wavelength and emit it at another, which can be directly detected by the assay reader and misinterpreted as a positive signal.[8][9][10]
Q3: I'm seeing inhibition of my target enzyme, but the dose-response curve is unusually steep and varies between experiments. Why might this be happening?
A3: This phenomenon is often indicative of compound aggregation. At a critical concentration, some molecules, particularly those from natural product libraries, can form colloidal aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive results.[11][12][13][14][15] This behavior can be sensitive to minor changes in buffer conditions, leading to poor reproducibility.
Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A4: It's a possibility that any novel bioactive compound, including those from natural sources, could contain substructures that are known to be PAINS.[12][16][17] PAINS are compounds that appear as "hits" in multiple, unrelated assays due to non-specific mechanisms like chemical reactivity, redox activity, or other promiscuous interactions, rather than specific binding to the intended target.[18][19] Without specific structural information and broad screening data for this compound, it is prudent to perform counter-screens to investigate this possibility.
Q5: My absorbance-based assay (e.g., ELISA) is giving inconsistent results. How could a compound like this compound interfere?
A5: There are two primary mechanisms. First, if this compound is colored, its own absorbance can interfere with the assay readout.[20] Second, if the compound is not fully soluble or forms aggregates, it can cause light scattering, which a spectrophotometer may read as an increase in absorbance, leading to erroneous results.[8][20][21][22][23]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay
If you suspect this compound is autofluorescent, it is crucial to quantify this interference to avoid misinterpreting your results.
Experimental Protocol: Autofluorescence Check
-
Prepare this compound Samples: Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your main experiment.
-
Control Wells: Include wells with assay buffer only (blank) and wells with your complete assay components without the fluorescent substrate/probe (negative control).
-
Plate Setup: Add the this compound dilutions to a multi-well plate.
-
Measurement: Read the plate on your fluorometer using the same excitation and emission wavelengths as your main assay.
-
Data Analysis: Subtract the blank reading from all wells. If the this compound-containing wells show a concentration-dependent increase in fluorescence, autofluorescence is confirmed.
Data Interpretation (Hypothetical Data)
| This compound (µM) | Raw Fluorescence Units (RFU) | Net RFU (after blank subtraction) |
| 100 | 15,800 | 15,750 |
| 50 | 8,200 | 8,150 |
| 25 | 4,150 | 4,100 |
| 12.5 | 2,100 | 2,050 |
| 6.25 | 1,075 | 1,025 |
| 0 (Buffer) | 50 | 0 |
This table illustrates a clear concentration-dependent autofluorescence signal from the compound.
Mitigation Workflow
Caption: Workflow for addressing autofluorescence interference.
Issue 2: Suspected Compound Aggregation
Non-specific inhibition due to aggregation is a common artifact in high-throughput screening. Its hallmark is a steep IC50 curve and sensitivity to assay conditions.
Experimental Protocol: Detergent Counter-Screen
-
Prepare Reagents: Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100, a non-ionic detergent.[14][15]
-
Assay Performance: Run your enzyme inhibition assay in parallel using both buffer conditions with a full dose-response curve for this compound.
-
Data Analysis: Calculate the IC50 value for this compound in both the presence and absence of the detergent. A significant rightward shift (a much higher IC50) in the presence of Triton X-100 strongly suggests that the observed inhibition is due to aggregation.
Data Interpretation (Hypothetical Data)
| Condition | This compound IC50 (µM) | Hill Slope |
| Standard Buffer | 1.5 | 3.1 |
| + 0.01% Triton X-100 | > 100 | N/A |
This table shows a dramatic loss of inhibitory activity when a detergent is added, a classic sign of aggregation-based inhibition.
Troubleshooting Logic
Caption: Decision tree for identifying aggregation-based interference.
Issue 3: Suspected Interference in Absorbance Assays
Colored compounds or particulates can confound absorbance-based measurements. A simple control experiment can diagnose this issue.
Experimental Protocol: Absorbance/Scattering Control
-
Prepare Samples: Create a serial dilution of this compound in your assay buffer, just as you would for the main experiment.
-
Plate Layout:
-
Wells A: Assay buffer + this compound dilutions (Compound Control).
-
Wells B: All assay components (including substrate and enzyme) + this compound dilutions (Full Assay).
-
Wells C: Buffer only (Blank).
-
-
Measurement: Take an initial reading at time zero (T0) before any enzymatic reaction can significantly proceed. Then, take a final reading (T_final) after the standard incubation period.
-
Data Analysis:
-
Subtract the Blank (C) from all readings.
-
Compare the T0 readings of the Compound Control wells (A) to the buffer. A high reading indicates inherent absorbance or light scattering from this compound.
-
The true enzymatic activity is calculated by: (B_T_final - B_T0) - (A_T_final - A_T0).
-
Data Interpretation (Hypothetical Data)
| This compound (µM) | Absorbance at T0 (Compound Only) | Net Absorbance Change (Full Assay) |
| 50 | 0.250 | 0.450 |
| 25 | 0.125 | 0.680 |
| 12.5 | 0.060 | 0.810 |
| 0 | 0.005 | 0.950 |
This table shows that the compound itself has significant absorbance at T0, which must be corrected for to determine the true effect on the enzyme.
Signaling Pathway of Interference
Caption: How both true signal and interference contribute to the final reading.
References
- 1. Triterpenoids from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on new triterpenoids of Tripterygium regelii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 12. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. integrativepharmacology.com [integrativepharmacology.com]
- 19. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Absorbance and Turbidimetric Scattering Measurements in Photometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bangslabs.com [bangslabs.com]
Technical Support Center: Improving Regelidine Bioavailability in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with improving the in vivo bioavailability of Regelidine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your animal experiments with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound Following Oral Administration
-
Question: We orally administered this compound to our rat model, but the plasma concentrations are consistently very low or below the limit of quantification (BLQ). What are the potential causes and how can we address this?
-
Answer: Low oral bioavailability is a common challenge for compounds like this compound, which likely suffers from poor aqueous solubility and/or low membrane permeability. The primary factors to investigate are related to the drug's intrinsic properties and its formulation.
Potential Causes:
-
Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. For a drug to be absorbed, it must first be in solution at the site of absorption.[1]
-
Low Permeability: The molecular structure of this compound might hinder its ability to pass through the intestinal epithelial cells.
-
Extensive First-Pass Metabolism: this compound may be heavily metabolized in the gut wall or the liver before it reaches systemic circulation.[2][3]
-
Efflux Transporters: The drug could be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[4]
-
Degradation: this compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.[5]
Troubleshooting Steps and Solutions:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize this compound's solubility at different pH values and its lipophilicity (LogP). This will help in selecting an appropriate formulation strategy.
-
Formulation Enhancement:
-
Particle Size Reduction: Decreasing the particle size through micronization or nano-milling increases the surface area for dissolution.[4][6]
-
Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can significantly improve bioavailability by presenting the drug in a solubilized state.[7][8][9]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound in a polymer carrier can enhance its dissolution rate and solubility.[10]
-
Use of Excipients: Incorporate solubility enhancers like cyclodextrins, or surfactants such as Tween 80 or sodium lauryl sulfate, into your formulation.[10][11][12]
-
-
In Vitro Permeability Assessment: Use in vitro models like Caco-2 cells to determine if this compound has inherently low permeability.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, exploring other routes like intraperitoneal (IP) injection for initial efficacy studies might be necessary.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a frequent issue in animal studies, particularly with orally administered compounds that have poor bioavailability.[2][13]
Potential Causes:
-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent administration of the intended dose.[14]
-
Physiological Differences: Variations in gastric emptying time, GI motility, and gut microbiome among individual animals can significantly affect drug absorption.[2][14]
-
Food Effects: The presence or absence of food can dramatically alter the GI environment and impact the dissolution and absorption of this compound.[2]
-
Formulation Inhomogeneity: If the formulation is a suspension, inconsistent shaking before dosing can lead to different concentrations being administered.
Troubleshooting Steps and Solutions:
-
Standardize Experimental Procedures:
-
Fasting: Fast animals overnight (e.g., 12 hours) with free access to water before dosing to minimize food-related variability.[14]
-
Dosing Technique: Ensure all personnel are thoroughly trained and consistent in their oral gavage technique.
-
Acclimatization: Allow animals to acclimate to the experimental conditions for at least three days before the study.[2]
-
-
Optimize the Formulation:
-
Homogeneity: Ensure your formulation is homogeneous. For suspensions, vortex thoroughly before drawing each dose.
-
Robust Formulation: Consider developing a more robust formulation, such as a solution or a well-formulated SEDDS, which can provide more consistent drug release and absorption.[14]
-
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and better account for biological variability.[14]
-
Evaluate Different Animal Strains: Some strains of rodents may exhibit more consistent GI physiology.[2]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the best initial steps to formulate a poorly soluble compound like this compound for in vivo studies?
-
Answer: The initial step is to determine the basic physicochemical properties of this compound, including its solubility in various solvents and pH conditions, and its LogP value. Based on this, you can start with simple formulation approaches. A common starting point is to create a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). For compounds with very poor solubility, exploring lipid-based formulations or co-solvent systems (e.g., PEG 400, propylene glycol) is a logical next step.[11]
-
-
Question 2: How do I choose the right animal model for bioavailability studies?
-
Answer: Rodents, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening due to their small size, cost-effectiveness, and well-characterized physiology.[15] Beagle dogs are also frequently used for oral bioavailability studies as their GI anatomy and physiology share many similarities with humans.[15] The choice of model can depend on the specific metabolic pathways of the drug and the study's objectives. It's important to note that no animal model perfectly predicts human bioavailability, and correlations can be weak.[16]
-
-
Question 3: What is the Biopharmaceutics Classification System (BCS) and how can it help with this compound?
-
Answer: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[17]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
-
-
If this compound is a BCS Class II or IV compound, the primary hurdle to bioavailability is its poor solubility. Therefore, formulation strategies should focus on enhancing its dissolution and solubility.[7] If it falls into Class III or IV, its low permeability is also a major barrier, which might require the use of permeation enhancers.[8]
-
-
Question 4: Should I be concerned about first-pass metabolism?
-
Answer: Yes, first-pass metabolism can significantly reduce the amount of drug that reaches the systemic circulation after oral administration.[3] If you suspect high first-pass metabolism, you can perform an intravenous (IV) dose administration to determine the absolute bioavailability. A significant difference between the area under the curve (AUC) for oral and IV routes suggests a bioavailability issue, which could be due to poor absorption or high first-pass metabolism.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 15 | 2.0 | 150 ± 55 | 3.5 |
| Micronized Suspension | 50 | 90 ± 25 | 1.5 | 320 ± 90 | 7.4 |
| Solid Dispersion | 50 | 250 ± 70 | 1.0 | 980 ± 210 | 22.8 |
| SEDDS | 50 | 480 ± 110 | 0.75 | 1850 ± 350 | 43.0 |
| IV Solution | 5 | 1500 ± 300 | 0.08 | 4300 ± 550 | 100 |
Data are presented as mean ± standard deviation.
Table 2: Example Formulations for Preclinical Studies
| Formulation Type | Composition | Preparation Notes |
| Aqueous Suspension | This compound, 0.5% (w/v) Carboxymethylcellulose, 0.1% (v/v) Tween 80 in water | Use a mortar and pestle to wet the drug powder with the vehicle to form a paste, then gradually add the remaining vehicle. |
| Lipid-Based (SEDDS) | This compound, Capryol 90, Cremophor EL, Transcutol HP (e.g., in a 10/40/40/10 ratio) | Dissolve this compound in the mixture of excipients with gentle heating and vortexing until a clear solution is formed. |
| Co-solvent Vehicle | This compound in 40% PEG 400, 10% Ethanol, 50% Saline | Dissolve this compound in PEG 400 and ethanol first, then add the saline. Ensure the drug remains in solution. |
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days prior to the study with free access to standard chow and water.[2]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[14]
-
Formulation Preparation: Prepare the this compound formulation on the day of dosing. Ensure homogeneity, especially for suspensions, by vortexing immediately before administration.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the formulation via oral gavage using a suitable gavage needle. A typical dosing volume is 5-10 mL/kg.[2]
-
For the intravenous (IV) group, administer a solubilized form of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Keep the blood samples on ice until centrifugation.
-
Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[2]
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute bioavailability by comparing the dose-normalized AUC from the oral route to the AUC from the IV route.[3]
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Formulation development workflow based on BCS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. senpharma.vn [senpharma.vn]
- 11. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Regelidine Experiments
Welcome to the Regelidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (ERK1/2), leading to the downstream inhibition of cell proliferation, survival, and differentiation in susceptible cell lines.
Q2: How should this compound be stored and handled?
For optimal stability, this compound powder should be stored at -20°C for long-term use and protected from light. Stock solutions, typically prepared in DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Before use, allow aliquots to thaw completely and equilibrate to room temperature.
Q3: What are the common causes of inconsistent IC50 values in cell viability assays?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Health and Passage Number: Using cells that are unhealthy, in a non-logarithmic growth phase, or have a high passage number can significantly alter their sensitivity to inhibitors.[2]
-
Seeding Density: Variability in the number of cells seeded per well is a frequent source of inconsistent results.[2][3]
-
Compound Solubility: this compound may precipitate when diluted from a DMSO stock into aqueous cell culture media.[2]
-
Incubation Time: The duration of exposure to this compound will directly impact the observed IC50 value.[2]
II. Troubleshooting Guides
This section provides detailed guidance on how to troubleshoot specific inconsistent results.
Issue 1: High Variability in IC50 Values from Cell Viability Assays (e.g., MTT, CellTiter-Glo)
If you are observing significant differences in the calculated IC50 value for this compound between experimental replicates or across different days, consult the following table and troubleshooting workflow.
Table 1: Example of Inconsistent this compound IC50 Values in A375 Melanoma Cells
| Experiment Date | Operator | Passage Number | Seeding Density (cells/well) | IC50 Value (nM) |
| 2025-10-27 | A | 8 | 5,000 | 12.5 |
| 2025-10-28 | A | 9 | 5,000 | 28.1 |
| 2025-11-03 | B | 15 | 7,500 | 89.7 |
| 2025-11-04 | B | 16 | 5,000 | 45.3 |
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Passage Number: Establish a consistent and low passage number range for all experiments. Create a master and working cell bank to ensure consistency.[3]
-
Cell Health: Regularly monitor cell morphology and viability. Only use cells that are in the logarithmic growth phase.[3]
-
Seeding Density: Use a cell counter for accurate cell seeding. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface to ensure even cell distribution before incubation.[3]
-
-
Optimize Compound Dilution:
-
Solubility: When diluting the this compound DMSO stock into media, vortex the intermediate dilutions thoroughly. Visually inspect the final dilutions for any signs of precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (typically <0.5%).[2]
-
-
Verify Assay Protocol:
-
Incubation Time: Use a consistent incubation time for all experiments. Time-course experiments may be necessary to determine the optimal endpoint.
-
Reagent Quality: Check the expiration dates of all assay reagents.[3]
-
Logical Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent experimental results.[2]
Issue 2: Lack of Correlation Between p-ERK Inhibition and Cell Viability
A common issue is observing potent inhibition of ERK phosphorylation (p-ERK) via Western Blot at concentrations where little to no effect on cell viability is seen.
Table 2: Example of Discrepant p-ERK Inhibition and Cell Viability Data (24-hour treatment)
| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) | % Cell Viability |
| 0 (Vehicle) | 1.00 | 100 |
| 1 | 0.85 | 98 |
| 10 | 0.42 | 95 |
| 100 | 0.05 | 92 |
| 1000 | <0.01 | 88 |
Troubleshooting Steps:
-
Consider Time Dependency: The inhibition of a signaling pathway is often a rapid event, while the resulting effect on cell viability or proliferation may take longer to manifest.
-
Recommendation: Perform a time-course experiment. Assess cell viability at later time points (e.g., 48, 72, or 96 hours) while confirming p-ERK inhibition at an early time point (e.g., 2-4 hours).
-
-
Investigate Compensatory Signaling: Inhibition of the MAPK pathway can sometimes lead to the activation of parallel survival pathways, such as the PI3K/Akt pathway.[4]
-
Recommendation: Perform Western Blots for key proteins in other survival pathways (e.g., p-Akt, p-STAT3) to see if they are upregulated upon this compound treatment.
-
-
Cell Line Specificity: The dependency of a cell line on the ERK pathway for survival can vary greatly. Some cell lines may tolerate ERK inhibition for extended periods.
-
Recommendation: Confirm that your chosen cell line is known to be sensitive to MEK inhibition. If not, consider using a positive control cell line with a known dependency on the MAPK pathway (e.g., A375, HT-29).
-
Signaling Pathway of this compound's Action
References
Technical Support Center: Investigating the In Vitro Off-Target Effects of Regelidine
Disclaimer: Regelidine is a natural product isolated from the stems of Tripterygium regelii. As of late 2025, detailed public information regarding its specific in vitro off-target effects is limited. This technical support center provides generalized guidance, troubleshooting, and protocols for researchers investigating the off-target profile of this compound or other novel compounds, based on established methodologies in safety pharmacology. The data presented herein is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: We are starting our investigation of this compound. What are the initial steps to assess its in vitro off-target profile?
A1: A tiered approach is recommended. Begin with a broad screen against a panel of targets known to be associated with adverse drug reactions. A typical "safety panel" includes a diverse set of receptors, ion channels, and enzymes.[1] This initial screen is usually performed at a single high concentration of the test compound (e.g., 10 µM) to identify potential interactions.[1] Based on these results, you can then proceed to more focused dose-response studies for any identified "hits" to determine their potency (e.g., IC50 or Ki).
Q2: Our screening results show this compound inhibits a kinase that is not its intended target. How do we interpret this?
A2: Off-target kinase activity is a common finding for many small molecules due to the conserved nature of the ATP-binding site across the kinome.[2] To interpret this finding, consider the following:
-
Potency: How does the IC50 for the off-target kinase compare to the on-target IC50? A significant window (e.g., >100-fold) may suggest the off-target activity is less likely to be relevant in a therapeutic context.
-
Cellular Activity: Does the off-target inhibition translate to an effect in a cell-based assay? Confirming the engagement of the off-target kinase in a cellular context is crucial.
-
Known Role of the Kinase: Research the physiological role of the off-target kinase. Inhibition of this kinase may be associated with known toxicities or, in some cases, could represent a therapeutic opportunity (polypharmacology).
Q3: We are observing high non-specific binding in our receptor binding assay with this compound. What could be the cause and how can we troubleshoot it?
A3: High non-specific binding (NSB) can obscure the true binding characteristics of your compound. Common causes include:
-
Compound Properties: Natural products can sometimes be hydrophobic or "sticky," leading to interactions with assay plastics or filter materials.[3]
-
Buffer Conditions: Suboptimal pH or ionic strength can promote non-specific interactions.[3]
-
Insufficient Blocking: Failure to block all unoccupied sites on your assay plates or membranes.[3]
To troubleshoot, you can:
-
Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.[3]
-
Increase the salt concentration in the buffer (e.g., 150 mM NaCl) to reduce electrostatic interactions.[3]
-
Ensure proper blocking of plates/filters with agents like bovine serum albumin (BSA) or polyethyleneimine (PEI).[4]
Q4: this compound shows a potent effect in our cell-based assay, but it doesn't seem to be mediated by its primary target. How do we identify the potential off-target responsible?
A4: This suggests that an off-target interaction may be driving the observed phenotype. A systematic approach to deconvolution is necessary:
-
Broad Target Screening: If not already done, perform a comprehensive off-target screen (e.g., broad kinase and receptor/ion channel panels) to identify potential binding partners.
-
Hypothesis Generation: Based on the screening hits and the observed cellular phenotype, generate hypotheses. For example, if your compound causes an anti-proliferative effect and hits several kinases, investigate which of those kinases are known to regulate cell cycle or apoptosis in your cell line.
-
Target Validation: Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the suspected off-target protein to see if it ablates the effect of this compound.
-
Chemical Proteomics: Advanced methods like thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry can identify direct binding partners of your compound in a cellular context.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, especially with viscous compound stock solutions. | Use reverse pipetting for viscous liquids. Ensure thorough mixing of all reagents. |
| IC50 value shifts between experiments | Inconsistent incubation times or temperature. Degradation of ATP or enzyme. | Strictly control all incubation times and temperatures. Prepare fresh ATP and enzyme solutions for each experiment. Aliquot and store reagents at the recommended temperature. |
| No dose-response curve (all or no inhibition) | Incorrect compound concentration range tested. | Perform a wider range of serial dilutions (e.g., from 100 µM down to 1 pM) to ensure you capture the full dose-response curve. |
| Incomplete inhibition at high concentrations | Compound insolubility at high concentrations. Compound is a weak inhibitor. | Visually inspect wells for compound precipitation. Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or lowering the top concentration. |
Guide 2: Low Signal-to-Background in Receptor Binding Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High non-specific binding (NSB) signal | Radioligand concentration is too high. Insufficient washing. | Use a radioligand concentration at or below its Kd.[4] Optimize the number and volume of wash steps with ice-cold buffer.[4] |
| Low total binding signal | Insufficient receptor density in the membrane preparation. Degraded radioligand. | Use a membrane preparation with a higher Bmax value. Check the age and storage conditions of your radioligand and perform a quality control check. |
| High background (signal in empty wells) | Contamination of assay plates or reagents. | Use fresh, high-quality assay plates. Filter all buffers and solutions before use. |
| Inconsistent results | Incomplete separation of bound and free ligand. | If using filtration, ensure the vacuum is applied quickly and consistently. If using centrifugation, ensure complete pelleting of membranes.[5] |
Quantitative Data Summary (Hypothetical Data)
Table 1: Hypothetical Kinase Selectivity Profile of this compound
Assay performed at 10 µM this compound. Data shows percent inhibition relative to a vehicle control.
| Kinase Target | Kinase Family | % Inhibition |
| Target X | (Intended Target) | 95% |
| Aurora Kinase A | Serine/Threonine | 88% |
| CDK2/cyclin A | Serine/Threonine | 75% |
| SRC | Tyrosine | 52% |
| VEGFR2 | Tyrosine | 45% |
| PKA | Serine/Threonine | 15% |
| ROCK1 | Serine/Threonine | 8% |
Table 2: Hypothetical Off-Target Binding Profile of this compound (Receptors & Ion Channels)
Assay performed at 10 µM this compound. Data shows percent inhibition of radioligand binding.
| Target | Target Class | % Inhibition |
| Target Y | (Intended Target) | 92% |
| 5-HT2B Receptor | GPCR | 82% |
| Dopamine D2 Receptor | GPCR | 65% |
| hERG Channel | Ion Channel | 55% |
| M1 Muscarinic Receptor | GPCR | 30% |
| Beta-2 Adrenergic Receptor | GPCR | 12% |
| L-type Calcium Channel | Ion Channel | 5% |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of the specific kinase substrate and [γ-³³P]ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the recombinant kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/[γ-³³P]ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: GPCR Receptor Binding Assay (Filtration-Based)
This protocol describes a competitive binding assay to determine if this compound interacts with a specific G-Protein Coupled Receptor (GPCR).
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Prepare a membrane suspension containing the GPCR of interest in the assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Prepare a solution of a suitable radioligand (e.g., [³H]-ligand) at a concentration equal to its Kd.
-
-
Assay Procedure:
-
In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: 25 µL assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of an unlabeled competitor ligand.
-
Competition: 25 µL of each this compound dilution.
-
-
Add 75 µL of the membrane preparation to all wells.
-
Add 25 µL of the radioligand solution to all wells.
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
-
Detection:
-
Pre-soak a 96-well filter plate (e.g., GF/C) with a blocking agent like 0.5% PEI.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding CPM - NSB CPM.
-
Determine the percent inhibition of specific binding caused by this compound at each concentration.
-
Calculate the Ki or IC50 value by fitting the data to a competitive binding equation.
-
Visualizations
References
Technical Support Center: Minimizing Regelidine (Riddelliine) In Vivo Toxicity
Disclaimer: The information provided pertains to "Riddelliine," a pyrrolizidine alkaloid. Based on search results, it is highly probable that "Regelidine" is a misspelling of "Riddelliine." All data and recommendations are based on studies conducted on Riddelliine. Researchers should verify the identity of their compound before proceeding.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of this compound (hereafter referred to as Riddelliine). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for Riddelliine toxicity?
A1: The primary target organ for Riddelliine-induced toxicity is the liver.[1][2] Studies in both rats and mice have shown dose-related hepatopathy, including hepatocytomegaly (enlargement of liver cells), foci of cellular alteration, bile duct proliferation, and in some cases, the development of liver adenomas.[1]
Q2: What are the typical signs of Riddelliine toxicity in animal models?
A2: Common signs of toxicity include a dose-dependent decrease in body weight gain.[1][2] Hematological changes, such as increased erythrocyte and reticulocyte counts and decreased platelet counts, have also been observed in mice.[2] In female rats and mice, an increased length of the estrous cycle has been noted at higher doses.[2]
Q3: Is Riddelliine genotoxic and/or carcinogenic?
A3: Yes, studies have shown that Riddelliine is both genotoxic and carcinogenic. It has been found to increase the frequency of micronucleated erythrocytes in mice and induce unscheduled DNA synthesis in rat and mouse hepatocytes.[1][2] Furthermore, long-term studies have demonstrated that Riddelliine can cause the formation of liver tumors in rats and male mice.[3][4]
Q4: How is Riddelliine metabolized and does this contribute to its toxicity?
A4: Riddelliine is extensively metabolized in the liver, and its toxic effects are linked to the formation of reactive metabolites.[3][4] The metabolism of pyrrolizidine alkaloids like Riddelliine is primarily mediated by cytochrome P450 enzymes.[4] These enzymatic reactions can lead to the formation of toxic metabolites that can cause cellular damage.[5][6][7] Key metabolites that have been studied include an N-oxide and retronecine.[3][4]
Q5: Are there species and sex differences in susceptibility to Riddelliine toxicity?
A5: Yes, there are observed species and sex differences. Rats have been found to be somewhat more sensitive to the toxic effects of Riddelliine than mice.[2] Additionally, male mice have been shown to develop liver tumors in long-term bioassays, while female mice did not.[3][4]
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or mortality at previously reported "safe" doses.
-
Possible Cause: Differences in animal strain, age, or health status. The vehicle used for administration may also affect absorption and bioavailability.
-
Troubleshooting Steps:
-
Verify the animal strain and supplier. Ensure animals are healthy and within the appropriate age and weight range for the study.
-
Review the vehicle used for Riddelliine administration. Ensure it is appropriate and consistent with established protocols. Consider a pilot study with a small number of animals to re-establish the No-Observed-Adverse-Effect Level (NOAEL) in your specific laboratory conditions.
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.
-
Issue 2: High variability in toxicity endpoints between animals in the same dose group.
-
Possible Cause: Inconsistent administration technique (e.g., gavage), leading to variable dosing. Underlying subclinical health issues in some animals.
-
Troubleshooting Steps:
-
Ensure all personnel involved in dosing are properly trained and using a consistent technique. For oral gavage, verify the correct placement of the feeding tube to avoid accidental administration into the lungs.
-
Implement a thorough health screening of all animals before the start of the study to exclude any with pre-existing conditions.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Issue 3: Difficulty in assessing sub-lethal toxicity.
-
Possible Cause: Relying solely on overt clinical signs (e.g., weight loss). Sub-lethal toxicity may manifest as biochemical or histopathological changes before clinical signs are apparent.
-
Troubleshooting Steps:
-
Incorporate regular monitoring of hematology and serum biochemistry parameters (e.g., liver enzymes such as ALT and AST).
-
Include interim necropsies and histopathological analysis of target organs, particularly the liver, at various time points during the study.
-
Utilize more sensitive biomarkers of organ damage if available and validated for your model.
-
Data Presentation
Table 1: Summary of Dose-Response Toxicity of Riddelliine in Rodents
| Species | Dose (mg/kg) | Route | Duration | Key Findings | Reference |
| F344 Rats | 0.1 | Gavage | 13 weeks | No-Observed-Adverse-Effect Level (NOAEL) for histopathological changes. | [2] |
| F344 Rats | 0.33 - 10 | Gavage | 13 weeks | Dose-related hepatopathy, including cytomegaly and necrotic changes. | [1][2] |
| F344 Rats (female) | 10 | Gavage | 13 weeks | Occurrence of hepatocellular adenomas. | [1] |
| B6C3F1 Mice | 3.3 | Gavage | 13 weeks | NOAEL for histopathological changes. | [2] |
| B6C3F1 Mice | 10 - 25 | Gavage | 13 weeks | Depressed body weight gains and hepatocytomegaly. | [1][2] |
| B6C3F1 Mice (male) | 150 | Gavage | Single dose | Increased frequency of micronucleated erythrocytes. | [1] |
Experimental Protocols
Protocol 1: 13-Week Repeated Dose Oral Toxicity Study
This protocol is a general guideline based on studies of Riddelliine toxicity.[1][2][8][9]
-
Animal Model: F344/N rats and B6C3F1 mice are commonly used.[2] Use an equal number of male and female animals per group (e.g., n=10-20).
-
Dose Formulation and Administration:
-
Prepare Riddelliine in a suitable vehicle, such as 0.1 M phosphate buffer.[2]
-
Administer the test substance via oral gavage five times a week for 13 weeks.
-
Include a vehicle control group receiving the buffer alone.
-
Select at least 3-4 dose levels based on a preliminary dose-range finding study.
-
-
In-life Observations:
-
Record clinical signs daily.
-
Measure body weight twice weekly.
-
Measure food consumption weekly.
-
-
Clinical Pathology:
-
At the end of the 13-week period, collect blood samples for hematology and serum biochemistry analysis. Key parameters include complete blood count, and liver function tests (e.g., ALT, AST, ALP).
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen).
-
Preserve target organs in 10% neutral buffered formalin for histopathological examination. The liver is a critical organ for evaluation.
-
Protocol 2: Micronucleus Test for Genotoxicity Assessment
This protocol is a general guideline for assessing the genotoxic potential of a substance.[1][2]
-
Animal Model: Male B6C3F1 mice are a suitable model.[1]
-
Dose Administration: Administer a single high dose of Riddelliine by gavage. A positive control (e.g., a known mutagen) and a vehicle control should be included.
-
Sample Collection: Collect peripheral blood samples at appropriate time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis:
-
Prepare blood smears on glass slides.
-
Stain the slides with an appropriate dye (e.g., acridine orange or Giemsa).
-
Score the frequency of micronucleated erythrocytes per a set number of total erythrocytes (e.g., 2000) under a microscope.
-
-
Data Interpretation: A significant increase in the frequency of micronucleated erythrocytes in the treated group compared to the vehicle control indicates a genotoxic effect.
Visualizations
Caption: Metabolic activation and detoxification of Riddelliine.
Caption: General workflow for an in vivo toxicity study.
References
- 1. Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP technical report on the toxicity studies of Riddelliine (CAS No. 23246-96-0) Administered by Gavage to F344 Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug reactive metabolite-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single, 14-Day, and 13-Week Repeated Dose Toxicity Studies of Daily Oral Gelidium elegans Extract Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Regelidine stability in different solvents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues encountered during the handling and experimental use of Regelidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. Based on available data, the following solvents can be used:
For DMSO, a concentration of 2 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C. It is important to use a fresh, anhydrous grade of DMSO, as the presence of water in hygroscopic DMSO can significantly reduce the solubility of this compound.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical to maintaining the integrity of this compound.
Stock Solution Preparation:
To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of your chosen solvent. For example, to prepare a 1 mM stock solution from 1 mg of this compound (Molecular Weight: 599.68 g/mol ), you would add 1.67 mL of solvent. Ensure the compound is fully dissolved, using sonication or gentle warming if necessary, as described for DMSO.
Storage Conditions:
For optimal stability, stock solutions should be stored under the following conditions:
It is crucial to protect stock solutions from light.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: I'm observing unexpected results in my experiments. Could my this compound be degrading in my experimental media?
A3: This is a critical consideration. The stability of this compound can be influenced by the pH, temperature, and composition of your experimental medium. While specific degradation pathways for this compound have not been detailed in publicly available literature, it is best practice to perform a stability assessment under your specific experimental conditions. A general workflow for this is provided in the Troubleshooting section below.
Q4: Are there any known incompatibilities of this compound with common labware or excipients?
A4: There is no specific information available regarding the compatibility of this compound with particular labware or excipients. As a general precaution, it is advisable to use high-quality, inert materials such as polypropylene or glass for preparing and storing solutions. If you are developing a formulation, comprehensive drug-excipient compatibility studies are essential.
Troubleshooting Guides
Problem: Variability in experimental results or loss of compound activity.
This could be due to the degradation of this compound in the solvent or experimental buffer. To investigate this, a solvent stability study is recommended.
Experimental Protocol: Assessing this compound Stability in a Chosen Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time. This is a crucial step before conducting extensive experiments.
1. Materials and Equipment:
- This compound
- High-purity solvent of interest (e.g., DMSO, cell culture medium)
- HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical column (e.g., C18)
- Calibrated analytical balance and volumetric flasks
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of this compound Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Time-Zero Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC system. This will serve as your baseline (100% initial concentration).
- Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if necessary.
- Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it using the same HPLC method.
- Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
3. Data Presentation:
The results of your stability study can be summarized in a table for clear comparison.
| Time (hours) | Temperature (°C) | % this compound Remaining | Appearance of New Peaks (Degradants) |
| 0 | 25 | 100% | No |
| 1 | 25 | ||
| 4 | 25 | ||
| 8 | 25 | ||
| 24 | 25 | ||
| 48 | 25 |
This table should be populated with your experimental data.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: Workflow for determining the stability of this compound in a given solvent.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, compounds with ester and other functional groups can be susceptible to hydrolysis and oxidation. The diagram below illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
This guide provides a starting point for ensuring the reliable use of this compound in your research. For further assistance, please consult relevant literature on the handling of complex natural products.
References
Best practices for storing Regelidine
Technical Support Center: Regelidine
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 4°C and protected from light.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1] Be sure to protect the solution from light.[1]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: In which solvent can I dissolve this compound?
This compound can be dissolved in DMSO to a concentration of 2 mg/mL with the aid of ultrasonication and warming to 60°C.[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Improper storage or handling of this compound.
-
Solution: Ensure that both solid and dissolved this compound are stored according to the recommended conditions (see table above) and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
-
Possible Cause: Degradation of this compound.
-
Solution: While specific degradation pathways for this compound are not well-documented in publicly available literature, natural products can be susceptible to degradation from factors like light, temperature fluctuations, and exposure to air. Prepare fresh solutions from solid stock for critical experiments.
-
-
Possible Cause: Issues with the solvent.
-
Solution: Use high-purity, anhydrous DMSO for preparing your stock solution.[1] If you suspect your DMSO has absorbed moisture, use a fresh, unopened bottle.
-
Issue 2: Low solubility or precipitation of this compound in media.
-
Possible Cause: The concentration of this compound in your final experimental medium exceeds its solubility limit.
-
Solution: While preparing your stock solution in DMSO is recommended, the final concentration in your aqueous cell culture medium should be low enough to prevent precipitation. It is common practice to ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent-induced cytotoxicity and solubility issues. Perform a solubility test in your specific experimental medium before conducting your main experiment.
-
-
Possible Cause: Interaction with components in the medium.
-
Solution: Some components in complex media can interact with experimental compounds. If you suspect this is the case, consider a simpler, serum-free medium for your experiment if your experimental design allows.
-
Experimental Protocols
General Workflow for Preparing this compound for In Vitro Experiments:
-
Aqueous Solution Preparation:
-
Equilibrate the solid this compound vial to room temperature before opening.
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 2 mg/mL).
-
To aid dissolution, use an ultrasonic bath and warm the solution to 60°C.[1] Visually inspect to ensure complete dissolution.
-
Centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to a new sterile tube. This is your stock solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Mandatory Visualizations
Signaling Pathway:
Information on the specific signaling pathway of this compound is not well-established in publicly available scientific literature. Therefore, a diagram of its mechanism of action cannot be provided at this time.
Experimental Workflow:
Caption: General workflow for preparing and using this compound in in vitro experiments.
References
Validation & Comparative
A Comparative Analysis of Regelidine and Triptolide for Researchers
An objective guide for researchers, scientists, and drug development professionals on the experimental data and mechanisms of action of Regelidine and triptolide.
This guide provides a comparative overview of this compound and triptolide, two natural compounds that have garnered interest for their potent biological activities. Triptolide, a diterpenoid triepoxide from Tripterygium wilfordii, is extensively studied for its anti-inflammatory, immunosuppressive, and anti-cancer properties. In contrast, this compound, a dihydro-β-agarofuran sesquiterpene polyester isolated from Tripterygium regelii, is a less characterized compound with emerging data on its cytotoxic effects. This document aims to summarize the available experimental data, outline known mechanisms of action and signaling pathways, and provide detailed experimental protocols where information is available.
I. Overview of Biological Activities
Triptolide has demonstrated a broad spectrum of pharmacological effects, including potent anti-inflammatory, immunosuppressive, and anti-cancer activities[1][2]. Its mechanisms of action are multifaceted, primarily involving the inhibition of transcription and modulation of key inflammatory and cell survival signaling pathways[2].
This compound's biological profile is currently less defined. To date, its primary reported activity is cytotoxicity against human lung carcinoma cell lines[3]. The broader class of dihydro-β-agarofuran sesquiterpenoids, to which this compound belongs, is known for a range of biological activities including anti-inflammatory, cytotoxic, immunosuppressive, and anti-HIV properties[2][4][5].
II. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and triptolide. A significant disparity in the volume of research exists between the two compounds, with triptolide being the subject of extensive investigation.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | A549 (human lung carcinoma) | Not Specified | IC50 | > 50 µM | [3] |
| A549T (taxol-resistant) | Not Specified | IC50 | 29.4 - 54.4 µM (range for related compounds) | [3] | |
| Triptolide | A549 (human lung carcinoma) | Not Specified | IC50 | 21.2 µM | [3] |
| A549T (taxol-resistant) | Not Specified | IC50 | 10.8 µM | [3] | |
| MV-4-11 (leukemia) | Cytotoxicity Assay | IC50 (24h) | < 30 nM | [6] | |
| KG-1 (leukemia) | Cytotoxicity Assay | IC50 (24h) | < 30 nM | [6] | |
| THP-1 (leukemia) | Cytotoxicity Assay | IC50 (24h) | < 30 nM | [6] | |
| HL-60 (leukemia) | Cytotoxicity Assay | IC50 (24h) | < 30 nM | [6] |
III. Mechanism of Action and Signaling Pathways
This compound
Specific mechanistic studies on this compound are currently unavailable in the public domain. However, based on the activities of related compounds, some potential mechanisms can be inferred. Dihydro-β-agarofuran sesquiterpenoids have been reported to exert anti-inflammatory effects, with some members of this class shown to modulate the NF-κB signaling pathway[7]. Additionally, extracts from Tripterygium regelii have been observed to downregulate sterol regulatory element-binding proteins (SREBP-1 and SREBP-2), suggesting a potential role in lipid metabolism regulation. Further research is required to elucidate the precise molecular targets and signaling pathways of this compound.
Triptolide
Triptolide exerts its biological effects through multiple mechanisms, primarily by inhibiting transcriptional processes and modulating key signaling pathways.
A. Inhibition of Transcription: Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to the inhibition of RNA polymerase II-mediated transcription[2]. This global suppression of transcription contributes to its potent anti-proliferative and pro-apoptotic effects.
B. Signaling Pathway Modulation:
-
NF-κB Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. It has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit[1]. This leads to the downregulation of NF-κB target genes, including various pro-inflammatory cytokines and chemokines.
-
MAPK Pathway: Triptolide has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 signaling cascades. The effects appear to be cell-type and context-dependent, with reports of both inhibition and activation of different MAPK components contributing to its anti-inflammatory and apoptotic effects[1][3].
-
JAK/STAT Pathway: Triptolide can also interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It has been shown to inhibit the IL-6/STAT3 signaling pathway, which is crucial for the differentiation of pro-inflammatory Th17 cells[1].
IV. Visualizing Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by triptolide.
Caption: Triptolide's inhibition of the NF-κB signaling pathway.
Caption: Triptolide's interference with the JAK/STAT signaling pathway.
V. Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and extension of these findings. Due to the limited specific data on this compound, the protocols provided below are standard methods used in the evaluation of compounds like triptolide.
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or triptolide) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: Treat cells with the test compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-STAT3, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
VI. Conclusion and Future Directions
Triptolide is a well-researched natural product with a clearly defined, albeit complex, mechanism of action involving the inhibition of transcription and modulation of multiple key signaling pathways. The wealth of available data provides a strong foundation for its further development as a therapeutic agent.
This compound, in contrast, remains largely uncharacterized. While initial data suggests cytotoxic potential, a significant research gap exists regarding its mechanism of action, molecular targets, and effects on signaling pathways. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, immunosuppressive, and broader anti-cancer activities of this compound.
-
Mechanism of Action Studies: Identifying the molecular targets of this compound through techniques such as affinity chromatography-mass spectrometry, thermal shift assays, or computational modeling.
-
Signaling Pathway Analysis: Investigating the effects of this compound on key pathways implicated in inflammation and cancer, such as the NF-κB, MAPK, and JAK/STAT pathways, using techniques like western blotting, reporter gene assays, and transcriptomic analysis.
A deeper understanding of this compound's pharmacological profile is essential to determine its potential as a therapeutic lead and to enable a more direct and meaningful comparison with established compounds like triptolide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-β-agarofuran sesquiterpene polyesters isolated from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Ghrelin regulates mitochondrial-lipid metabolism gene expression and tissue fat distribution in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Regelidine and Other Bioactive Compounds from Tripterygium
For Researchers, Scientists, and Drug Development Professionals
The genus Tripterygium, particularly Tripterygium wilfordii (Thunder God Vine), is a rich source of complex and biologically active molecules that have garnered significant interest for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] Among the myriad of compounds isolated from this genus, diterpenoids like triptolide and triterpenoids like celastrol have been extensively studied. More recently, sesquiterpene pyridine alkaloids, including Regelidine isolated from Tripterygium regelii, have emerged as a class of compounds with significant therapeutic potential.[1][4][5] This guide provides a comparative overview of the efficacy of this compound and other notable Tripterygium compounds, supported by available experimental data and methodologies.
Comparative Efficacy of Tripterygium Compounds
While extensive quantitative data for this compound's specific anti-inflammatory and immunosuppressive efficacy is limited in the currently available scientific literature, its classification as a sesquiterpene pyridine alkaloid places it within a group of compounds known for these properties.[1][4][5] Studies on other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent inhibition of the NF-κB pathway, a key regulator of inflammation.[4][5]
In contrast, triptolide and celastrol, along with the broader mixture of compounds found in Tripterygium glycosides, have been more extensively characterized.
| Compound Class | Representative Compound(s) | Primary Therapeutic Activities | Reported Efficacy (IC50/EC50) | Key Mechanisms of Action |
| Sesquiterpene Pyridine Alkaloids | This compound, Wilfordatine A-N | Anti-inflammatory, Immunosuppressive, Anti-tumor, Anti-HIV[4][5][6] | Wilfordatine L: 1.64 µM (NF-κB inhibition); Wilfordatine K: 9.05 µM (NF-κB inhibition)[4] | Inhibition of the NF-κB signaling pathway[4][5] |
| Diterpenoids | Triptolide | Anti-inflammatory, Immunosuppressive, Anti-cancer, Anti-fertility[1][2] | Varies by cell type and assay (often in the nanomolar range for cytokine inhibition) | Inhibition of NF-κB, modulation of MAPKs, induction of apoptosis[1] |
| Triterpenoids | Celastrol | Anti-inflammatory, Anti-cancer, Anti-obesity | Varies by cell type and assay | Inhibition of NF-κB, Hsp90, and proteasome activity |
| Tripterygium Glycosides | Mixture of compounds | Anti-inflammatory, Immunosuppressive | Clinically effective in treating rheumatoid arthritis and other autoimmune diseases[7][8] | Broad modulation of immune responses, including inhibition of pro-inflammatory cytokines[8] |
Note: The efficacy data presented are from specific in vitro studies and may not be directly comparable across different experimental setups. The lack of specific IC50/EC50 values for this compound highlights the need for further research to quantify its bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to evaluate the efficacy of Tripterygium compounds.
In Vitro NF-κB Inhibition Assay
This assay is crucial for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc).[4][5]
Protocol:
-
Cell Culture: HEK293/NF-κB-Luc cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, triptolide) for 1 hour.
-
Stimulation: After pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.[4][9] A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 6-8 hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage of reduction in luciferase activity compared to the stimulated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration.[9]
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NF-κB is not due to general cell death.[9]
Inhibition of Pro-inflammatory Cytokine Production Assay
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells, providing a direct measure of its anti-inflammatory activity.
Cell Line: Murine macrophage cell line RAW 264.7 or human leukemic mast cells (HMC-1).[10][11]
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM, while HMC-1 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM), both supplemented with 10% FBS and antibiotics.
-
Compound Treatment and Stimulation: Cells are seeded in 24-well plates. After adherence, they are pre-treated with the test compound for 1 hour, followed by stimulation with LPS (for RAW 264.7) or phorbol myristate acetate (PMA) and a calcium ionophore (for HMC-1) to induce cytokine production.[10][11]
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11]
-
Data Analysis: The percentage of cytokine inhibition by the compound is calculated relative to the stimulated control. IC50 values are determined from the dose-response curves.
In Vivo Animal Models of Inflammation
Animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of anti-inflammatory compounds.
Model: Collagen-Induced Arthritis (CIA) in rats or mice, a widely used model for rheumatoid arthritis.[8][12]
Protocol:
-
Induction of Arthritis: Animals are immunized with an emulsion of type II collagen and Freund's complete adjuvant. A booster injection is typically given 2-3 weeks after the primary immunization to induce a robust arthritic response.[8]
-
Compound Administration: Treatment with the test compound (e.g., orally or intraperitoneally) usually begins at the onset of arthritic symptoms.
-
Efficacy Evaluation: The severity of arthritis is assessed regularly by scoring the degree of paw swelling, erythema, and joint stiffness.[8]
-
Histopathological Analysis: At the end of the study, joint tissues are collected for histopathological examination to assess the extent of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure the levels of inflammatory cytokines and autoantibodies.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Tripterygium compounds are attributed to their ability to modulate multiple signaling pathways involved in inflammation and immune responses.
NF-κB Signaling Pathway Inhibition by Sesquiterpene Pyridine Alkaloids
Several sesquiterpene pyridine alkaloids from Tripterygium have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a critical regulator of genes involved in the inflammatory response, including those encoding pro-inflammatory cytokines and chemokines.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene pyridine alkaloids.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of compounds for anti-inflammatory activity.
Caption: A standard workflow for in vitro screening of anti-inflammatory compounds.
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripfordines A-C, sesquiterpene pyridine alkaloids from Tripterygium wilfordii, and structure anti-HIV activity relationships of Tripterygium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review about the Efficacy and Safety of Tripterygium wilfordii Hook.f. Preparations Used for the Management of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
Validating the Anti-inflammatory Effects of Repaglinide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Repaglinide against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective evaluation for research and development purposes.
Disclaimer: The anti-inflammatory effects of Repaglinide are an area of ongoing research. The data presented here is based on available preclinical studies and is intended for informational and comparative purposes only.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of Repaglinide, Dexamethasone, and Ibuprofen has been evaluated in various in vitro and in vivo models. This section summarizes the quantitative data from key experimental assays to facilitate a direct comparison of their efficacy.
In Vitro Anti-inflammatory Effects
A standard in vitro model for assessing anti-inflammatory activity involves stimulating macrophage cell lines (like RAW 264.7) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a compound to inhibit this cytokine release is a key indicator of its anti-inflammatory potential.
| Compound | Assay | Cell Line | Key Findings | Reference |
| Repaglinide | LPS-induced cytokine release | N/A | In diabetic rabbits, Repaglinide treatment did not significantly affect the concentration of IL-6.[1] | [1] |
| Dexamethasone | LPS-induced TNF-α release | RAW 264.7 cells | Significantly suppresses the production and release of TNF-α.[2] | [2] |
| Ibuprofen | LPS-induced cytokine release | Murine tissue macrophages | Did not show a significant influence on LPS-induced TNF-α synthesis in ex vivo studies using peripheral blood mononuclear cells.[3] However, at a concentration of 200 µM, it partially suppressed LPS-inducible NF-κB binding.[4] | [3][4] |
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to evaluate the in vivo anti-inflammatory activity of test compounds. This model mimics the acute inflammatory response, and the reduction in paw swelling is a measure of a drug's efficacy.
| Compound | Animal Model | Dosage | Percent Inhibition of Edema | Reference |
| Repaglinide | Rodent models of inflammation | N/A | Was efficacious in attenuating the delayed-type hypersensitivity response and significantly decreased serum TNF-α levels in LPS-challenged mice.[5] | [5] |
| Dexamethasone | Rat | 1 µg (local pre-injection) | >60% inhibition at 3 hours | [6] |
| Ibuprofen | Rat | 8.75, 17.5, and 35 mg/kg | Showed a significant inhibitory effect at all tested doses. | [7] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Repaglinide, Dexamethasone, and Ibuprofen are mediated through distinct molecular pathways. Understanding these mechanisms is crucial for evaluating their potential therapeutic applications and side-effect profiles.
Repaglinide: While primarily known as an insulin secretagogue, emerging evidence suggests that Repaglinide possesses anti-inflammatory properties. Studies in diabetic animal models indicate that it can improve endothelial function and reduce levels of inflammatory markers.[8] In rodent models of inflammation, Repaglinide has been shown to be effective in attenuating delayed-type hypersensitivity responses and reducing serum TNF-α levels in mice challenged with LPS.[5]
Dexamethasone: As a potent glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and mediators.[2]
Ibuprofen: A classic NSAID, Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Key Signaling Pathways in Inflammation
The inflammatory response is orchestrated by a complex network of signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory gene expression program. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay is fundamental for screening compounds for their ability to suppress inflammatory cytokine production.
Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Repaglinide, Dexamethasone, Ibuprofen)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: After pre-treatment, add LPS (typically 1 µg/mL) to each well (except for the unstimulated control) to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration at which 50% of cytokine production is inhibited).
References
- 1. Antioxidative and anti-inflammatory effects of repaglinide in plasma of diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative prediction of repaglinide-rifampicin complex drug interactions using dynamic and static mechanistic models: delineating differential CYP3A4 induction and OATP1B1 inhibition potential of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. Quantitative Analysis of Complex Drug-Drug Interactions Between Repaglinide and Cyclosporin A/Gemfibrozil Using Physiologically Based Pharmacokinetic Models With In Vitro Transporter/Enzyme Inhibition Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory effects of repaglinide in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Repaglinide on Blood Glucose, Endothelial Function, Lipid Metabolism, and Inflammatory Reaction in a Rat Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Compounds from Tripterygium regelii
A Note on the Analyzed Compound: Initial searches for a compound specifically named "Regelidine" did not yield any publicly available data regarding its cytotoxicity or biological activity. The following analysis therefore focuses on other well-characterized cytotoxic compounds isolated from the same source, the stems of Tripterygium regelii. This guide provides a comparative overview of the cytotoxic effects of these related natural products, offering valuable insights for researchers in drug discovery and development.
A study on the chemical constituents of Tripterygium regelii has identified several triterpenoids with notable cytotoxic effects against human breast cancer cells (MCF-7).[1] The following sections present a comparative analysis of these compounds based on the available experimental data.
Quantitative Cytotoxicity Data
The cytotoxic effects of several triterpenoids isolated from Tripterygium regelii were evaluated against the MCF-7 human breast cancer cell line. The following table summarizes the inhibitory effects on cell proliferation at a concentration of 10 μM.
| Compound Number | Compound Name/Structure Class | Inhibition of MCF-7 Cell Proliferation (%) at 10 μM |
| 3 | Triregeloic acid | 24.1% |
| 5 | Triterpenoid | 69.6% |
| 6 | Triterpenoid | 72.8% |
| 8 | Triterpenoid | 21.6% |
| 9 | Triterpenoid | 23.1% |
| 10 | Triterpenoid | 43.3% |
| 14 | Triterpenoid | 25.5% |
| 16 | Triterpenoid | 23.5% |
| Positive Control | Taxol | Not explicitly quantified in the same manner |
Data sourced from a study on triterpenoids from the stems of Tripterygium regelii.[1]
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the isolated triterpenoids was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human breast cancer MCF-7 cells were cultured in an appropriate medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with the test compounds (triterpenoids 3, 5, 6, 8, 9, 10, 14, and 16) at a concentration of 10 μM. A vehicle control (e.g., DMSO) and a positive control (e.g., Taxol) were also included.
-
Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell proliferation inhibition was calculated by comparing the absorbance of the treated cells to that of the vehicle-treated control cells.
Visualizations
Below are diagrams illustrating the experimental workflow for the cytotoxicity comparison and a putative signaling pathway that may be involved in the cytotoxic effects of compounds from Tripterygium species.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Putative signaling pathway for cytotoxicity.
References
In Vivo Therapeutic Potential of Regelidine: A Comparative Analysis Based on Related Compounds from Tripterygium Genus
Disclaimer: There is currently a significant lack of publicly available scientific literature and experimental data specifically validating the in vivo therapeutic potential of Regelidine, a natural product isolated from Tripterygium regelii. Therefore, this guide provides a comparative analysis based on the well-studied bioactive compounds, Triptolide and Celastrol , which are also derived from the Tripterygium genus. These compounds serve as proxies to illustrate the potential therapeutic avenues and experimental validation that could be applicable to this compound, given their common origin. The information presented here is intended for researchers, scientists, and drug development professionals.
Overview of Bioactive Compounds from Tripterygium
The genus Tripterygium, including Tripterygium wilfordii and Tripterygium regelii, is a source of numerous bioactive molecules, with terpenoids and alkaloids being the most prominent. Among these, the diterpenoid triptolide and the triterpenoid celastrol have garnered significant attention for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties demonstrated in various preclinical models.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of triptolide and celastrol, the primary therapeutic areas for compounds derived from Tripterygium regelii, potentially including this compound, are likely to be autoimmune diseases and cancer.
Triptolide: A Potent Anti-inflammatory and Anti-cancer Agent
Triptolide exerts its effects through multiple mechanisms, primarily by inhibiting transcription.[1] It has been shown to covalently bind to the XPB subunit of the general transcription factor TFIIH, leading to a global suppression of RNA polymerase II-mediated transcription.[1] This broad activity results in the downregulation of key inflammatory and pro-survival genes.
Key signaling pathways affected by Triptolide include:
-
NF-κB Signaling: Triptolide inhibits the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[2][3] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
-
MAPK Signaling: Triptolide can modulate the activity of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, which are involved in cellular stress responses, inflammation, and apoptosis.[2][5]
-
Apoptosis Induction: In cancer cells, triptolide induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[6]
Celastrol: A Multi-Targeting Anti-inflammatory and Anti-cancer Compound
Celastrol has been identified as a potent therapeutic agent with a broader range of molecular targets compared to triptolide.
Key signaling pathways affected by Celastrol include:
-
NF-κB and MAPK Pathways: Similar to triptolide, celastrol is a potent inhibitor of the NF-κB pathway, often by targeting IKK.[7] It also modulates MAPK signaling.[7]
-
JAK/STAT Pathway: Celastrol can inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in autoimmune diseases and cancers.[8] It has been shown to suppress the activation of STAT3.[8]
-
Proteasome Inhibition: Celastrol can inhibit the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.[9]
-
Heat Shock Response: Celastrol modulates the heat shock protein response, which can have implications for protein folding and cellular stress.[7]
In Vivo Validation and Comparative Performance
The following sections summarize in vivo data for triptolide and celastrol in established animal models for rheumatoid arthritis and cancer.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[10][11]
| Compound/Drug | Animal Model | Dosage | Key Findings | Reference |
| Triptolide | CIA Rats | 8-32 µg/kg/day | Significantly decreased arthritis score, reduced synovial inflammation and bone erosion. Inhibited osteoclast formation. | [12] |
| Triptolide | CIA Mice | Not specified | Ameliorated severity of arthritis, reduced inflammatory cell infiltration and joint destruction. | [13] |
| Celastrol | CIA Mice | 1-3 mg/kg/day | Reduced clinical arthritis scores, paw swelling, and joint inflammation. Suppressed inflammatory cytokine production. | [14] |
| Methotrexate (Standard of Care) | CIA Mice | 1-5 mg/kg, 3x/week | Reduced arthritis severity, synovial inflammation, and joint damage. | [15][16] |
Cancer: Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[17][18]
| Compound | Animal Model | Cancer Cell Line | Dosage | Key Findings | Reference |
| Celastrol | Nude Mice | Prostate (PC-3) | 2 mg/kg/day | Substantially suppressed tumor volume and weight. Inhibited tumor angiogenesis. | [19] |
| Celastrol | NOD/SCID Mice | Retinoblastoma (SO-Rb 50) | 27.2 mg/kg (nanoparticles) every other day | Significantly suppressed tumor volume and reduced tumor weight. Induced apoptosis in tumor cells. | [9] |
| Celastrol | Nude Mice | Ovarian (SKOV3) | 3 mg/kg/day | Significantly inhibited tumor growth and induced apoptosis. | [20] |
| Celastrol | Nude Mice | Non-small cell lung cancer (H460) | 3 mg/kg/day | Suppressed tumor growth and induced apoptosis via ROS accumulation. | [21] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.[10]
-
Induction:
-
Primary Immunization (Day 0): 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.[22]
-
Booster Immunization (Day 21): 100 µg of chicken type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered via a second intradermal injection.[22]
-
-
Treatment: Upon the onset of clinical signs of arthritis (typically days 28-35), mice are randomized into treatment groups. The investigational compound (e.g., Triptolide, Celastrol) or a comparator (e.g., Methotrexate) is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis).
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., H&E, Safranin O) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Subcutaneous Xenograft Cancer Model
-
Animals: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.[17][18]
-
Cell Implantation: A suspension of human cancer cells (e.g., 1x106 to 5x106 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[23]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups. The test compound is administered according to the planned schedule and route.
-
Assessment:
-
Tumor Volume: Tumor size is measured 2-3 times per week with calipers, and volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Conclusion
While direct in vivo validation of this compound's therapeutic potential is not yet available in the public domain, the extensive research on related compounds, triptolide and celastrol, provides a strong rationale for investigating its efficacy in autoimmune diseases and cancer. The established in vivo models, such as the collagen-induced arthritis model and various cancer xenograft models, offer robust platforms for such validation. Future studies on this compound should focus on elucidating its specific molecular targets and signaling pathways, followed by rigorous in vivo testing to determine its efficacy and safety profile in comparison to both standard-of-care therapies and its parent compounds from the Tripterygium genus.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide decreases rheumatoid arthritis fibroblast-like synoviocyte proliferation, invasion, inflammation and presents a therapeutic effect in collagen-induced arthritis rats via inactivating lncRNA RP11-83J16.1 mediated URI1 and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Triptolide in Rheumatoid Arthritis: From Basic Research towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 15. Rheumatoid Arthritis (RA) Treatment & Management: Approach Considerations, Pharmacologic Therapy, Considerations for Specific Patient Presentations [emedicine.medscape.com]
- 16. Diagnosis and Management of Rheumatoid Arthritis | AAFP [aafp.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor xenograft model [bio-protocol.org]
Lack of Reproducible Research Findings for Regelidine Impedes Comparative Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of reproducible research findings for a compound specifically identified as "Regelidine." While "this compound" is listed as a natural product isolated from the stems of Tripterygium regelii by some chemical suppliers, there is a notable absence of peer-reviewed studies detailing its biological activity, mechanism of action, or established experimental protocols. This lack of foundational research makes it impossible to conduct a comparative analysis of this compound's performance against other alternatives as requested.
The genus Tripterygium, which includes Tripterygium regelii, is a rich source of various bioactive compounds, and numerous studies have been published on other constituents of this plant.[1][2][3] Notably, compounds such as triptolide and celastrol, also isolated from Tripterygium species, have been extensively investigated for their anti-inflammatory, immunosuppressive, and anti-cancer properties.[4][5][6][7][8] There is a substantial body of literature on these compounds, including detailed experimental data and elucidated signaling pathways.
In contrast, searches for "this compound" do not yield the specific, quantitative data required to construct a meaningful comparison guide. The core requirements for such a guide, including structured data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be met due to the absence of primary research on this particular compound.
While some studies mention the isolation of novel compounds from Tripterygium regelii with names similar to "this compound," such as "regelin," "regelinol," and "triregelolides," these are distinct molecules, and the research on them is also in early stages, often limited to their isolation and structural characterization.[9][10]
Given the current state of research, a guide on the reproducibility of this compound research findings cannot be produced. Researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from Tripterygium regelii are encouraged to focus on the more extensively studied molecules from this plant, such as triptolide, for which a wealth of reproducible data is available.
References
- 1. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genus Tripterygium: A phytochemistry and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide enhances chemotherapeutic efficacy of antitumor drugs in non-small-cell lung cancer cells by inhibiting Nrf2-ARE activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits MDM2 and induces apoptosis in acute lymphoblastic leukemia cells through a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 7. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [Studies on new triterpenoids of Tripterygium regelii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenoids from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Neuroprotective Agents: A Comparative Guide Against Established MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the neuroprotective effects of novel compounds, such as Regelidine, by benchmarking them against well-established monoamine oxidase-B (MAO-B) inhibitors, Rasagiline and Selegiline. The focus is on key mechanisms of neuroprotection, including the inhibition of apoptosis and the preservation of mitochondrial function, supported by detailed experimental protocols and data presentation formats.
Comparative Landscape of Neuroprotective MAO-B Inhibitors
Monoamine oxidase-B inhibitors are a cornerstone in the management of neurodegenerative diseases, particularly Parkinson's disease. Beyond their symptomatic effects related to dopamine metabolism, compounds like Selegiline and Rasagiline have demonstrated significant neuroprotective properties in preclinical models.[1] These effects are often attributed to their propargylamine structure, independent of MAO-B inhibition.[2] The neuroprotective potential of these drugs is linked to their ability to suppress oxidative stress, maintain mitochondrial function, and intervene in the mitochondrial apoptosis system.[3]
When evaluating a new chemical entity like this compound, it is crucial to compare its performance in key assays against these established drugs. The following tables outline the expected data points for a comprehensive comparison.
Table 1: Comparative Efficacy in Apoptosis Inhibition
| Parameter | This compound | Rasagiline | Selegiline | Vehicle Control | Toxin-Induced Control |
| Cell Viability (%) | Experimental Data | Reference Data | Reference Data | 100% | e.g., 50% |
| TUNEL Positive Cells (%) | Experimental Data | Reference Data | Reference Data | e.g., <5% | e.g., 40% |
| Caspase-3 Activity (Fold Change) | Experimental Data | Reference Data | Reference Data | 1.0 | e.g., 4.0 |
| Bax/Bcl-2 Ratio | Experimental Data | Reference Data | Reference Data | Baseline | e.g., Increased |
Table 2: Comparative Efficacy in Mitochondrial Function
| Parameter | This compound | Rasagiline | Selegiline | Vehicle Control | Toxin-Induced Control |
| Mitochondrial Membrane Potential (ΔΨm) | Experimental Data | Reference Data | Reference Data | Baseline | e.g., Decreased |
| ATP Production (nmol/mg protein) | Experimental Data | Reference Data | Reference Data | Baseline | e.g., Decreased |
| Oxygen Consumption Rate (pmol/min) | Experimental Data | Reference Data | Reference Data | Baseline | e.g., Decreased |
| Reactive Oxygen Species (ROS) Level | Experimental Data | Reference Data | Reference Data | Baseline | e.g., Increased |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of MAO-B inhibitors are mediated through complex signaling pathways that converge on the mitochondria and the regulation of apoptosis. Rasagiline and Selegiline have been shown to induce the expression of anti-apoptotic proteins from the Bcl-2 family and pro-survival neurotrophic factors.[3]
Figure 1: Signaling pathways of neuroprotective MAO-B inhibitors.
Experimental Protocols
To ensure a robust and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
General Experimental Workflow
The evaluation of a novel neuroprotective compound typically follows a multi-stage process, from initial cell-based assays to more complex in vivo models.
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Regelidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Regelidine, a natural product isolated from Tripterygium regelii, is intended for research use only and requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, treating it as a hazardous chemical waste in the absence of specific federal or institutional guidelines.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from potential splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
II. Chemical and Physical Properties of this compound
Understanding the properties of this compound is a key component of its safe handling and disposal.
| Property | Value |
| CAS Number | 114542-54-0[2] |
| Molecular Formula | C₃₅H₃₇NO₈[2] |
| Molecular Weight | 599.7 g/mol [2] |
| Purity | HPLC >98%[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
| Storage | Room temperature in the continental US; may vary elsewhere. Stock solutions: -80°C for 6 months; -20°C for 1 month (protect from light).[1] |
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. It must not be discarded in regular trash or poured down the drain.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Waste Container Requirements:
-
Designated Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Material Compatibility: The container material must be compatible with the solvents used to dissolve this compound.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date when waste is first added to the container must also be recorded.
-
-
Storage of Hazardous Waste:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel and situated away from general laboratory traffic.
-
Ensure the container remains securely closed at all times, except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's guidelines for storage duration, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to request a waste pickup.
-
Follow all institutional procedures for documenting and handing over the waste.
-
IV. Decontamination of Labware
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Rinsing Procedure:
-
Rinse the contaminated labware at least three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone).
-
Collect all rinsate in the designated hazardous waste container for this compound.
-
-
Final Washing:
-
After the solvent rinse, the labware can be washed with soap and water.
-
-
Disposal of Empty Containers:
-
Original containers of this compound that are empty should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
After thorough rinsing and drying, the empty container can typically be disposed of as non-hazardous solid waste. Always confirm this with your institution's EHS guidelines.
-
V. Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect the material into the hazardous waste container.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe and compliant working environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Regelidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Regelidine. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Compound Information and Hazard Assessment
This compound is a natural sesquiterpenoid alkaloid isolated from Tripterygium regelii.[1] While the available Safety Data Sheet (SDS) from at least one supplier classifies this compound as not a hazardous substance or mixture, it is crucial to handle it with care, as with any chemical compound for which toxicological data is limited.[2]
Key Compound Data:
| Property | Value |
| CAS Number | 114542-54-0[2][3][4] |
| Molecular Formula | C35H37NO8[2] |
| Molecular Weight | 599.67 g/mol [2] |
| Appearance | Powder[2] |
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is recommended when handling this compound.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from airborne powder and potential splashes.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents direct skin contact.[5][6] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | Suitable respirator | Recommended to avoid inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure an accessible safety shower and eye wash station are available and unobstructed.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[2]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling this compound.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table and diagram above.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
If creating a solution, add the solvent to the this compound powder slowly to prevent splashing.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doff PPE in the correct order to prevent cross-contamination, as shown in the workflow diagram.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: First Aid Measures
In the event of an exposure, follow these first aid measures immediately.[2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Unused this compound:
-
Unused or unwanted this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Follow your institution's and local regulations for chemical waste disposal.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the empty container can be disposed of according to your institution's guidelines for glass or plastic recycling or disposal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
